N-(2-aminoethyl)-N-methyloxetan-3-amine
Description
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Properties
IUPAC Name |
N'-methyl-N'-(oxetan-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(3-2-7)6-4-9-5-6/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOJEWDIWXDZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of N-(2-aminoethyl)-N-methyloxetan-3-amine
CAS: 1554560-03-0
Executive Summary: The Oxetane Advantage
N-(2-aminoethyl)-N-methyloxetan-3-amine is a specialized diamine building block designed for modern medicinal chemistry.[1] It serves as a strategic fragment to modulate the physicochemical properties of drug candidates. Unlike traditional aliphatic diamines (e.g., N,N-dimethylethylenediamine), this molecule incorporates an oxetan-3-yl moiety.[2]
The oxetane ring acts as a "metabolic shield" and a "pKa tuner." By replacing a standard alkyl group with an oxetane, researchers can significantly lower the basicity of the adjacent nitrogen, reduce lipophilicity (LogD), and improve metabolic stability without altering the steric bulk significantly.[2] This guide details the physicochemical rationale, synthesis, and handling of this high-value fragment.
Chemical Identity & Core Metrics[1][2][3]
| Property | Data |
| IUPAC Name | N-(2-Aminoethyl)-N-methyloxetan-3-amine |
| CAS Number | 1554560-03-0 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| SMILES | CN(CCN)C1COC1 |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Boiling Point | ~190 °C (Predicted at 760 Torr) |
| Density | ~1.02 g/cm³ |
Physicochemical Analysis: The "Why" Behind the Molecule
This molecule is not merely a linker; it is a physicochemical tool . Its utility lies in the distinct electronic and steric environment imposed by the oxetane ring.
Basicity Modulation (The "pKa Split")
The most critical feature of this molecule is the differential basicity of its two nitrogen atoms.
-
N1 (Primary Amine): The terminal amine (-NH2) retains a standard aliphatic pKa (~9.5–9.8). It is the primary nucleophile for coupling reactions (e.g., amide bond formation).
-
N2 (Tertiary Amine): The internal nitrogen attached to the oxetane ring exhibits a suppressed pKa (typically 6.0–7.0).
-
Mechanism: The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) through the ring carbons.[1] This reduces the electron density on the attached nitrogen, making its lone pair less available for protonation.[2][3]
-
Impact: In a physiological environment (pH 7.4), the N2 center remains largely unprotonated. This improves membrane permeability (higher passive diffusion) and reduces the risk of hERG channel inhibition, which is often associated with highly basic centers.
-
Lipophilicity & Solubility (LogD)
-
LogP Reduction: The oxetane ring is a polar bioisostere for a gem-dimethyl group.[1] It occupies a similar steric volume but lowers the LogP by approximately 1.0–1.5 units compared to the corresponding isopropyl or cyclobutyl analog.
-
Solubility: The exposed oxygen atom acts as a hydrogen bond acceptor (HBA), significantly enhancing aqueous solubility.
Conformational Control
The oxetane ring is not flat; it adopts a puckered conformation. This constrains the vector of the N-methyl and N-ethyl substituents, potentially locking the molecule into a bioactive conformation more effectively than a freely rotating diethylamine chain.
Synthesis Protocol: Reductive Amination
The most robust route to N-(2-aminoethyl)-N-methyloxetan-3-amine is the reductive amination of oxetan-3-one with N-methylethylenediamine .[1]
Reaction Logic
Direct alkylation of amines with oxetane halides is often sluggish or leads to ring opening. Reductive amination avoids these issues by forming an iminium intermediate that is rapidly reduced.
Step-by-Step Methodology
Reagents:
-
Oxetan-3-one (1.0 equiv)
-
N-Methyl-1,2-diaminoethane (1.1 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)[4]
-
Acetic acid (catalytic, optional)[2]
Protocol:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve N-methyl-1,2-diaminoethane (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Add oxetan-3-one (1.0 equiv) dropwise at 0°C.
-
Equilibration: Allow the mixture to stir for 30 minutes at room temperature to ensure imine/hemiaminal formation. Note: STAB is acid-sensitive; if the amine is supplied as a salt, neutralize with TEA first.[2]
-
Reduction: Cool back to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: 131.2 [M+H]+).
-
Quench: Quench carefully with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x) or DCM/Isopropanol (3:1) if the product is highly polar.[5]
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: The product is a polar amine. Purify via flash chromatography using a DCM/MeOH/NH₃ gradient (e.g., 90:10:1).[2]
Visualization of Synthesis Pathway
Caption: Reductive amination pathway utilizing STAB to access the target diamine.
Stability & Handling Guidelines
Chemical Stability (Acid Sensitivity)
-
Risk: Oxetanes are cyclic ethers with significant ring strain (~107 kJ/mol). While 3-aminooxetanes are more stable than 2-substituted oxetanes, they can undergo ring-opening polymerization or hydrolysis in strong acids (e.g., HCl, TFA) or Lewis acids.[2]
-
Protocol: Avoid prolonged exposure to strong acidic media (pH < 2) during workup. For salt formation, use stoichiometric weak acids (e.g., oxalic acid, fumaric acid) or generate the HCl salt under strictly anhydrous conditions (HCl in dioxane) at low temperature.[2]
Metabolic Stability[11]
-
Mechanism: The oxetane ring blocks N-dealkylation.[1] In a standard N-methyl group, CYP450 enzymes can oxidize the alpha-carbon. The oxetane ring steric bulk and electronic properties suppress this oxidative attack at the adjacent nitrogen, prolonging the half-life (
) of the drug fragment compared to a simple dimethylamine.
Strategic Application in Drug Design
This molecule is best utilized when a medicinal chemist needs to "fix" a lead compound that is too lipophilic or too basic.
Scenario: A lead compound contains a piperazine or dimethylamine side chain.
-
Problem: High LogD leads to metabolic clearance; high pKa leads to hERG binding.
-
Solution: Replace the alkyl group with the N-methyloxetan-3-yl moiety using this building block.
-
Result:
-
Lower pKa: Reduced hERG risk.
-
Lower LogD: Improved metabolic stability.
-
Maintained Geometry: The vector of the amine remains similar to the isopropyl analog.
-
Caption: Impact of the oxetane-diamine scaffold on key drug-like properties.
References
-
Synthesis & Properties of 3-Aminooxetanes Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M.[2][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[7][8] Angewandte Chemie International Edition, 2010.[2]
-
Oxetanes as Bioisosteres Wuitschik, G., et al.[2][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.[2]
-
pKa Modulation by Oxetanes Bull, J. A., et al.[2][8] "Exploiting the Oxetane Ring in Drug Discovery."[7][9] Chemical Reviews, 2016.[2]
-
Vendor Data & CAS Verification ChemicalBook & PubChem Entries for CAS 1554560-03-0.
Sources
- 1. 1799412-41-1|N-Methyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Motif in Fragment-Based Design: A Technical Profile of N-(2-aminoethyl)-N-methyloxetan-3-amine
Executive Summary & Structural Identity
N-(2-aminoethyl)-N-methyloxetan-3-amine represents a high-value "linker-fragment" in modern medicinal chemistry. It combines the solubility-enhancing properties of the oxetane ring with a versatile diamine motif, making it an ideal candidate for PROTAC® linker design, fragment-based drug discovery (FBDD), and bioisosteric replacement of morpholine or piperazine cores.
This guide provides a rigorous technical analysis of this molecule, moving beyond basic properties to explore synthetic protocols, stability handling, and its strategic application in lowering LogD while maintaining metabolic stability.
Core Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | N-(2-aminoethyl)-N-methyloxetan-3-amine | |
| Canonical SMILES | CN(CCN)C1COC1 | Validated for cheminformatics integration |
| Molecular Formula | C₆H₁₄N₂O | |
| Molecular Weight | 130.19 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| Key Substructure | Oxetan-3-amine | Bioisostere for carbonyl/gem-dimethyl |
Physicochemical Profile & Bioisosteric Logic
The incorporation of the oxetane ring is not merely for novelty; it serves a specific thermodynamic and pharmacokinetic function.
The "Oxetane Effect" on Basicity and Lipophilicity
Replacing a standard aliphatic cycle (like cyclobutane) or a carbonyl group with an oxetane ring drastically alters the physicochemical landscape of the molecule.
-
Lipophilicity Modulation (LogP/LogD): The oxetane oxygen lone pairs create a high local dipole, significantly lowering LogP compared to carbocyclic analogs. This molecule is expected to have a LogP < 0 , promoting aqueous solubility.
-
Basicity Suppression (pKa): The electron-withdrawing inductive effect (-I) of the oxetane oxygen reduces the pKa of the exocyclic amine (at position 3) by approximately 1.5–2.0 log units compared to a standard isopropylamine.
-
Strategic Benefit: This suppression reduces the percentage of ionization at physiological pH (7.4), potentially improving membrane permeability (P_app) despite the molecule's polarity.
-
Structural Diagram (DOT)
The following diagram illustrates the bioisosteric relationships and the inductive effects governing the molecule's reactivity.
Figure 1: Structural decomposition highlighting the inductive influence of the oxetane oxygen on the central nitrogen.
Synthetic Protocol: Reductive Amination
Context: The synthesis of N-substituted-3-aminooxetanes is non-trivial due to the ring's sensitivity to strong Lewis acids and the potential for polymerization. The most robust route is the reductive amination of oxetan-3-one .
Reaction Scheme
Reactants: Oxetan-3-one + N-methylethane-1,2-diamine. Reagent: Sodium Triacetoxyborohydride (STAB) – Chosen for mildness.
Step-by-Step Methodology
Safety Note: Oxetan-3-one is volatile and potentially unstable. Perform all operations in a fume hood.
-
Preparation of Amine Solution:
-
Dissolve N-methylethane-1,2-diamine (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Technical Insight: If selectivity issues arise (primary vs. secondary amine reactivity), use a Boc-protected diamine (N-Boc-N'-methylethylenediamine) and deprotect later. However, the steric bulk of the secondary methylamine usually favors reaction at the desired site.
-
-
** carbonyl Activation (Optional but Recommended):**
-
Add Acetic Acid (AcOH, 1.0–1.2 equiv) to buffer the solution to pH ~5–6. This facilitates iminium ion formation without opening the oxetane ring.
-
-
Reductive Amination:
-
Add oxetan-3-one (1.0 equiv) to the amine mixture at 0°C.
-
Stir for 30 minutes to allow hemiaminal/iminium equilibrium.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise.
-
Why STAB? Unlike NaCNBH₃, it is non-toxic. Unlike NaBH₄, it is less basic and won't reduce the ketone before the imine forms.
-
-
Work-up (Critical for Oxetane Survival):
-
Quench with saturated aqueous NaHCO₃ (mild base). Do NOT use strong bases (NaOH) or heat, as this can degrade the ring if impurities are present.
-
Extract with DCM (3x).
-
Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).
-
Synthetic Workflow Diagram
Figure 2: Decision logic for the reductive amination protocol to ensure oxetane ring integrity.
Stability & Handling (Self-Validating Systems)
A common misconception is that oxetanes are inherently unstable.[1] While they possess significant ring strain (~106 kJ/mol), 3-aminooxetanes are kinetically stable under physiological conditions. However, specific precautions are required during storage and handling.
Acid Sensitivity Protocol
Oxetanes can undergo acid-catalyzed ring opening (hydrolysis) to form 1,3-diols.
-
Validation Test: Dissolve 5mg of the compound in DMSO-d6. Add 1 drop of D₂O/DCl. Monitor ¹H NMR for the disappearance of the oxetane methylene signals (typically δ 4.5–4.8 ppm) and appearance of open-chain alkyl signals.
-
Storage Rule: Store as a free base or a mild salt (e.g., fumarate). Avoid storing as a hydrochloride salt in protic solvents for extended periods.
Stability Data Table (Projected)
| Condition | Stability Rating | Recommendation |
| Solid State (-20°C) | High | Store under Argon/Nitrogen. |
| PBS Buffer (pH 7.4) | High | Stable for >24h (Assay compatible). |
| 0.1 M HCl (pH 1.0) | Low/Moderate | Risk: Ring opening. Avoid prolonged exposure. |
| Human Plasma | High | Metabolically stable (low esterase susceptibility). |
Applications in Drug Discovery
PROTAC® Linker Design
This molecule is an exceptional linker motif. The primary amine serves as an attachment point for an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the tertiary amine (oxetane side) connects to the Warhead.
-
Advantage: The oxetane acts as a rigid, polar spacer that improves the water solubility of the final PROTAC chimera, a common bottleneck in degrader development.
Fragment-Based Drug Discovery (FBDD)
As a fragment, CN(CCN)C1COC1 offers distinct vectors for growth:
-
N-alkylation (Primary Amine): Extension into a solvent channel.
-
Oxetane Ring: Acts as a metabolically robust replacement for a morpholine ring, reducing molecular weight by ~14 Da and lowering lipophilicity.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3][4][5] Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Aminooxetanes. Organic Letters. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry.[6] Link
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Oxetane Ring in Diamine Scaffolds: Reactivity, Stability, and Strategic Application
Executive Summary
The incorporation of oxetane rings into diamine scaffolds represents a high-value tactic in modern medicinal chemistry, primarily used to modulate basicity (pKa), reduce lipophilicity (LogP), and block metabolic soft spots without altering steric bulk.[1][2] However, the thermodynamic strain of the oxetane ring (~26 kcal/mol) introduces a specific reactivity profile that researchers must manage—specifically, susceptibility to acid-catalyzed ring opening and intramolecular nucleophilic attack by proximal amines. This guide details the mechanistic underpinnings of these behaviors, provides validated synthetic protocols, and outlines stability profiling assays essential for drug development.[3]
Strategic Rationale: The "Oxetane Effect" in Diamines
In diamine-containing drug candidates, high basicity often leads to poor membrane permeability, hERG channel inhibition, or phospholipidosis. Traditional solutions, such as fluorination or amidation, often compromise solubility or potency. The oxetane ring offers a bioisosteric alternative to the gem-dimethyl group, leveraging the high electronegativity of the oxygen atom to inductively withdraw electron density from adjacent amines.
Physicochemical Impact[1][2][4][5][6]
-
pKa Modulation: An oxetane ring positioned
to an amine can reduce its pKa by 2.0–3.0 units. This is critical for diamines, allowing one amine to remain basic for target engagement while "masking" the other to improve pharmacokinetic properties. -
Lipophilicity & Solubility: Unlike gem-dimethyl groups which increase LogP, the oxetane ring lowers LogP (typically by 0.3–0.5 units) and increases aqueous solubility due to the exposed oxygen lone pairs acting as hydrogen bond acceptors.
-
Conformational Locking: In spirocyclic systems (e.g., 2-oxa-6-azaspiro[3.3]heptane), the oxetane ring imposes rigid vectorality, often improving selectivity.
Comparative Data: Impact of Oxetane Substitution
Table 1: Physicochemical comparison of a piperazine-based diamine scaffold variants.
| Property | gem-Dimethyl Variant | Carbonyl Variant | Oxetane Variant | Strategic Advantage |
| pKa (Proximal N) | ~9.5 | ~5.0 (Amide) | 6.5 – 7.5 | Ideal for physiological pH neutrality. |
| LogP | High (+0.4 vs H) | Low | Low (-0.3 vs gem-Me) | Improved metabolic stability/solubility balance. |
| Metabolic Stability | Low (N-dealkylation) | High | High | Blocks P450 oxidation at |
| H-Bond Acceptors | 0 | 1 | 1 | Solvation without high polarity penalty. |
Reactivity & Stability: The Achilles' Heel
While oxetanes are robust under basic and nucleophilic conditions (making them compatible with amine chemistry), they are kinetically unstable in acidic environments.[1] In diamine compounds, this instability is exacerbated by the presence of an internal nucleophile (the second amine).
Mechanism of Decomposition
The decomposition of oxetane diamines typically proceeds via two pathways:
-
Intermolecular Acidolysis: Protonation of the oxetane oxygen followed by nucleophilic attack by solvent (e.g., water/alcohol).
-
Intramolecular Cyclization: The distal amine attacks the activated oxetane, forming a thermodynamically favored 5- or 6-membered ring (pyrrolidine or piperidine derivative) and opening the oxetane.
Visualization: Decomposition Pathways
The following diagram illustrates the competing pathways for an oxetane-diamine system under acidic stress.
Figure 1: Competing decomposition pathways for oxetane-diamines in acidic media. Path B is often faster due to entropic advantage.
Synthetic Protocols
Constructing oxetane-diamines requires avoiding strong Lewis acids during late-stage assembly. The most robust approach for spiro-diamine systems (e.g., spiro[oxetane-3,4'-piperidine]) is Reductive Amination or Nucleophilic Displacement on a pre-formed oxetane core.
Protocol A: Synthesis of Spiro[oxetane-3,4'-piperidine] Diamines
This protocol synthesizes a spiro-oxetane scaffold, a common motif in modern drug discovery (e.g., Rilzabrutinib analogues).
Reagents:
-
1-Boc-4-piperidinone
-
Trimethylsulfoxonium iodide (TMSOI)
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH) / DMSO
Step-by-Step Methodology:
-
Epoxidation: Dissolve TMSOI (1.2 eq) in dry DMSO under
. Add KOtBu (1.2 eq) portion-wise at room temperature. Stir for 1h to generate the ylide. -
Addition: Add 1-Boc-4-piperidinone (1.0 eq) in DMSO dropwise. Stir at 50°C for 2h.
-
Cyclization (One-Pot): Add additional KOtBu (2.0 eq) and t-BuOH (10 eq) directly to the reaction mixture. Heat to 70°C for 16h. Note: The t-BuOH facilitates the ring-closure of the intermediate epoxide to the oxetane.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine to remove DMSO. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (Critical): To reveal the diamine, remove the Boc group. Do not use HCl/MeOH as this risks opening the oxetane. Use TFA/DCM (1:4) at 0°C for 30 min, then immediately quench with saturated
.
Protocol B: Reductive Amination with Oxetan-3-one
For linear diamines, coupling a secondary amine to oxetan-3-one is standard.
-
Mixing: Combine amine (1.0 eq) and oxetan-3-one (1.2 eq) in DCM.
-
Dehydration: Add
or molecular sieves to drive iminium formation (stir 1h). -
Reduction: Add
(1.5 eq). Stir at RT for 4-16h. -
Validation: Monitor by LCMS. Oxetane ring intactness is confirmed by the characteristic NMR signal (
4.5–4.8 ppm, doublet/triplet pattern).
Visualization: Synthetic Workflow
Figure 2: Optimized synthetic route for spiro-oxetane diamines emphasizing acid-sensitive deprotection steps.
Experimental Profiling: Self-Validating Protocols
To ensure the oxetane ring survives in the biological milieu (and the stomach), stability profiling is mandatory.
Assay 1: Acid Stability Challenge (NMR Kinetics)
This assay quantifies the half-life (
Protocol:
-
Preparation: Dissolve 5 mg of the oxetane-diamine in 0.6 mL of deuterated solvent mixture (
, 4:1). -
Acidification: Add deuterated acetic acid (
) or DCl to adjust pH to ~1-2 (verify with pH paper or internal standard shift). -
Measurement: Immediately insert into NMR spectrometer (500 MHz recommended).
-
Acquisition: Acquire
NMR spectra every 15 minutes for 12 hours at 37°C. -
Analysis: Integrate the oxetane methylene protons (
~4.6 ppm). Plot ln(Integral) vs. time. The slope gives .-
Pass Criteria:
hours (sufficient for oral absorption).
-
Assay 2: pKa Determination (Potentiometric Titration)
Because the oxetane affects pKa inductively, accurate measurement is superior to prediction software.
Protocol:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Solvent: 0.15 M KCl (aq) with MeOH co-solvent if insoluble (extrapolate to 0% MeOH).
-
Titration: Titrate from pH 2 to pH 12 using KOH.
-
Data Processing: Look for the inflection point corresponding to the amine proximal to the oxetane. Compare this to the non-oxetane analogue.
References
-
Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL:[Link][4]
-
Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS) URL:[Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes Source: Organic Letters (PMC) URL:[Link]
Sources
Technical Guide: Electronic and Steric Properties of N-Methyloxetan-3-amine Derivatives
Topic: Electronic and Steric Properties of N-Methyloxetan-3-amine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the N-methyloxetan-3-amine motif represents a high-value structural solution to the "flatland" problem—the over-reliance on planar aromatic scaffolds. As a bioisostere, it occupies a unique chemical space: it mimics the steric bulk of a gem-dimethyl group while exhibiting the electronic polarity of a carbonyl. This guide provides a granular analysis of its electronic modulation of basicity, steric puckering effects, and practical synthetic pathways, offering a roadmap for optimizing physicochemical properties (pKa, LogD) in lead optimization.[1]
Electronic Properties: Modulation of Basicity and Polarity[2]
The oxetane ring is not merely a spacer; it is an electronic modulator. The oxygen atom within the four-membered ring exerts a powerful inductive effect (
pKa Attenuation
One of the most critical applications of the oxetane ring is the attenuation of amine basicity. Unlike acyclic aliphatic amines (pKa
-
Mechanism: The electronegative oxygen atom (3.44 Pauling scale) pulls electron density through the
-framework, stabilizing the free base form relative to the protonated ammonium species. -
Medicinal Benefit: This reduction in basicity is strategic. It lowers the fraction of the molecule that is ionized at physiological pH (7.4), thereby improving membrane permeability and reducing the risk of hERG channel inhibition and lysosomal trapping (phospholipidosis), which are common liabilities of highly basic amines.
Dipole Moment and Solvation
The oxetane ring possesses a significant dipole moment (
-
Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor (HBA). While less potent than a carbonyl oxygen, it still contributes to aqueous solubility without the metabolic liability of a ketone or ester.
-
LogD Impact: Replacing a gem-dimethyl group with an oxetane typically lowers LogD by 0.4 to 1.5 units , significantly enhancing metabolic stability and solubility in aqueous media.[1]
Table 1: Comparative Electronic Properties
| Moiety | pKa (Approx. of Amine) | LogP Contribution | H-Bond Acceptor | Electronic Character |
| Isopropylamine | ~10.6 | High (Lipophilic) | No | Electron Donating (+I) |
| Cyclobutanamine | ~9.9 | High (Lipophilic) | No | Weakly Donating |
| N-Methyloxetan-3-amine | ~7.8 – 8.2 | Low (Polar) | Yes (Ether O) | Inductive Withdrawing (-I) |
Steric and Conformational Analysis
The steric profile of N-methyloxetan-3-amine is defined by the high ring strain (~106 kJ/mol) and the puckering of the four-membered ring.
Ring Puckering and Planarity
Contrary to the highly puckered cyclobutane (
-
Puckering Angle: Typically 8.7° (nearly planar).[4]
-
Consequence: This planarity orients the N-methyl and amine substituents into specific vectors that are distinct from flexible acyclic chains. The vectors are "pinned" in space, reducing the entropic penalty upon binding to a protein target.
Bioisosteric Mapping
The oxetane moiety serves as a steric isostere for the gem-dimethyl group and an electronic isostere for the carbonyl group.
Figure 1: Bioisosteric relationships of the oxetane ring. It bridges the gap between lipophilic bulk and polar functionality.
Experimental Protocols: Synthesis and Characterization
The synthesis of N-methyloxetan-3-amine derivatives is most robustly achieved via reductive amination of oxetan-3-one. Direct alkylation of oxetan-3-amine often leads to over-alkylation.
Protocol: Reductive Amination of Oxetan-3-one
Objective: Synthesis of N-benzyl-N-methyloxetan-3-amine (Model Compound).
Reagents:
-
Oxetan-3-one (1.0 equiv)
-
N-Methylbenzylamine (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic acid (cat. 1-2 drops)
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried round-bottom flask under
, dissolve oxetan-3-one (100 mg, 1.39 mmol) and N-methylbenzylamine (168 mg, 1.39 mmol) in anhydrous DCM (5 mL). -
Catalysis: Add glacial acetic acid (2 drops) to catalyze iminium ion formation. Stir at room temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (442 mg, 2.08 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with KMnO
; oxetanes are not UV active unless derivatized). -
Quench: Quench with saturated aqueous NaHCO
(10 mL). Stir vigorously for 15 minutes. -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash column chromatography (SiO
). Elute with a gradient of MeOH in DCM (0% 5%). Note: Oxetanes are acid-sensitive; avoid highly acidic stains or prolonged exposure to silica.
Protocol: pKa Determination (Potentiometric Titration)
Validation: Self-validating via reference standard (e.g., lidocaine).
-
Preparation: Dissolve 5 mg of the amine derivative in 10 mL of 0.1 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M HCl using an automated potentiometric titrator (e.g., Sirius T3).
-
Analysis: Plot pH vs. Volume of titrant. The inflection point corresponds to the pKa.
-
Control: Ensure the electrode is calibrated (pH 4, 7, 10) prior to use.
DMPK Implications & Decision Logic
Integrating the oxetane motif affects the entire Drug Metabolism and Pharmacokinetics (DMPK) profile.
-
Metabolic Stability: The oxetane ring blocks the "soft spot" of metabolic oxidation seen in gem-dimethyl groups (C-H oxidation). However, the N-methyl group itself remains susceptible to N-demethylation by CYPs.
-
Permeability: By lowering the pKa, the concentration of the neutral species increases at physiological pH, potentially improving passive diffusion despite the lower LogP.
Figure 2: Decision logic for incorporating the oxetane moiety during lead optimization.
References
-
Wuitschik, G. et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Carreira, E. M.[1][5][6] & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.
-
Bull, J. A. et al. (2016).[4][6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5] Chemical Reviews.
-
Burkhard, J. A. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." ACS Medicinal Chemistry Letters.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine
This application note outlines a robust, high-yield protocol for the synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine , a valuable building block for introducing the oxetane motif—a critical bioisostere for gem-dimethyl and carbonyl groups—into medicinal compounds.
Part 1: Core Directive & Scientific Logic
Introduction & Strategic Analysis
The target molecule, N-(2-aminoethyl)-N-methyloxetan-3-amine , features a tertiary amine core linking an oxetane ring, a methyl group, and a primary ethylamine tail. This structure presents two primary synthetic challenges:
-
Regioselectivity: The precursor diamine (N-methylethylenediamine) contains both primary and secondary amine sites. Direct reaction with oxetan-3-one typically yields a mixture of products or favors the primary amine.
-
Oxetane Stability: The strained oxetane ring (strain energy ~106 kJ/mol) is susceptible to acid-catalyzed ring opening, necessitating a carefully designed deprotection strategy for the primary amine.
The Solution: This protocol utilizes a Protecting Group Strategy employing tert-butyl (2-(methylamino)ethyl)carbamate. By blocking the primary amine with a Boc group, we force the reductive amination to occur exclusively at the secondary amine. The subsequent deprotection is optimized with controlled acidic conditions to preserve the oxetane ring.
Retrosynthetic Analysis (Graphviz Visualization)
Part 3: Experimental Protocols
Step 1: Reductive Amination
Objective: Synthesize the protected intermediate tert-butyl (2-(methyl(oxetan-3-yl)amino)ethyl)carbamate.
Mechanism: The secondary amine of the carbamate attacks the ketone of oxetan-3-one to form an iminium ion, which is selectively reduced by sodium triacetoxyborohydride (STAB). STAB is chosen over NaBH4 for its milder nature and better compatibility with acid-sensitive groups.
Reagents & Materials:
-
Oxetan-3-one (1.0 equiv)
-
tert-butyl (2-(methylamino)ethyl)carbamate (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve tert-butyl (2-(methylamino)ethyl)carbamate (10 mmol, 1.74 g) and oxetan-3-one (10 mmol, 0.72 g) in anhydrous DCM (40 mL).
-
Activation: Add Acetic Acid (10 mmol, 0.6 mL) to catalyze iminium ion formation. Stir at room temperature (20–25°C) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 15 minutes to control gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup: Quench by slowly adding saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the intermediate as a colorless oil.
Expected Yield: 85–92%
Step 2: Controlled Deprotection
Objective: Remove the Boc group to yield N-(2-aminoethyl)-N-methyloxetan-3-amine without opening the oxetane ring.
Critical Note: Oxetanes are acid-sensitive.[3] The standard "TFA/DCM 1:1 at RT" protocol is too harsh and poses a high risk of ring opening (forming the 1,3-diol). We employ a Dilute, Cryogenic Protocol .
Protocol:
-
Setup: Dissolve the intermediate from Step 1 (5 mmol) in DCM (20 mL) and cool to 0°C in an ice bath.
-
Acid Addition: Add Trifluoroacetic acid (TFA) (5 mL) dropwise over 10 minutes. Do not exceed 20% v/v concentration.
-
Monitoring: Stir at 0°C. Monitor closely by TLC/LC-MS every 30 minutes. The reaction is typically complete within 1–2 hours. Do not let it warm to RT.
-
Quench (Crucial): Once complete, pour the reaction mixture directly into a stirred, cold (0°C) solution of saturated aqueous NaHCO3 (excess). Ensure the pH is basic (pH > 8).
-
Alternative Workup for Volatile Amines: If the product is volatile, use a resin-based neutralization (e.g., Amberlyst A21 free base form) followed by filtration.
-
-
Extraction: Extract with DCM (3 x 30 mL) or CHCl3/iPrOH (3:1) if the product is highly polar.
-
Isolation: Dry over Na2SO4 and concentrate carefully (bath temp < 30°C) to obtain the free amine.
Expected Yield: 90–95%
Part 4: Data Presentation & Analysis
Physicochemical Properties Table
| Property | Value | Notes |
| Formula | C6H14N2O | |
| MW | 130.19 g/mol | |
| Appearance | Colorless to pale yellow oil | Hygroscopic |
| Solubility | High in H2O, MeOH, DCM | Polar amine |
| Stability | Stable at pH 7–12 | Unstable at pH < 3 (Ring opening) |
| Storage | -20°C, Inert atmosphere | Amine absorbs CO2 from air |
Analytical Validation (Expected Data)
-
1H NMR (400 MHz, CDCl3):
-
δ 4.65 (t, J = 6.5 Hz, 2H, Oxetane-CH2)
-
δ 4.55 (t, J = 6.5 Hz, 2H, Oxetane-CH2)
-
δ 3.85 (m, 1H, Oxetane-CH-N)
-
δ 2.75 (t, J = 6.0 Hz, 2H, N-CH2-CH2-NH2)
-
δ 2.45 (t, J = 6.0 Hz, 2H, N-CH2-CH2-NH2)
-
δ 2.20 (s, 3H, N-CH3)
-
δ 1.50 (bs, 2H, NH2)
-
-
13C NMR (100 MHz, CDCl3):
-
δ 76.5 (Oxetane-CH2), 58.0 (Oxetane-CH), 56.5 (N-CH2), 39.5 (CH2-NH2), 38.0 (N-CH3).
-
Part 5: Safety & Handling
-
Oxetane Toxicity: While less reactive than epoxides, oxetanes are alkylating agents. Handle with gloves and in a fume hood.
-
TFA Handling: Corrosive and volatile. Use secondary containment.
-
Exotherm Control: The STAB reduction and the acid quench are exothermic. Maintain cooling as specified to prevent thermal runaway or side reactions.
References
-
Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. Link
-
Burkhard, J. A. et al. "Synthesis and Structural Analysis of 3-Amino-oxetanes." Organic Letters, vol. 10, no. 16, 2008, pp. 3525-3528. Link
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849-3862.[4] Link
-
Duncton, M. A. "Minireview: Oxetanes in Drug Discovery." MedChemComm, vol. 2, no. 12, 2011, pp. 1135-1161. Link
- Jenkins, K. et al. "Stability of Oxetanes to Common Synthetic Reagents." Journal of Medicinal Chemistry, vol. 61, no. 23, 2018.
Sources
N-(2-aminoethyl)-N-methyloxetan-3-amine synthetic route design
An Application Note and Protocol for the Synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine
Abstract
This application note provides a detailed, two-step synthetic route for the preparation of N-(2-aminoethyl)-N-methyloxetan-3-amine, a valuable building block for pharmaceutical and medicinal chemistry research. The synthesis employs a highly efficient reductive amination of commercially available oxetan-3-one with a Boc-protected diamine, followed by a straightforward deprotection step. This robust and scalable protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method to access this key structural motif.
Introduction
The oxetane ring is a four-membered cyclic ether that has garnered significant attention in medicinal chemistry.[1] Its incorporation into drug candidates can lead to improved physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, often by serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] Consequently, functionalized oxetanes, particularly 3-aminooxetanes, are highly sought-after building blocks for the synthesis of novel chemical entities.[2][3]
This guide details a practical and efficient synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine. The strategy hinges on the reductive amination of oxetan-3-one, a versatile and widely used method for forming carbon-nitrogen bonds in a controlled manner.[4][5] The protocol is designed to be accessible, scalable, and high-yielding, providing a clear pathway for producing this compound for further chemical exploration.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, N-(2-aminoethyl)-N-methyloxetan-3-amine, suggests a disconnection at the nitrogen atom of the oxetane ring. This leads to two key starting materials: oxetan-3-one and a suitable diamine precursor.
Caption: Retrosynthetic analysis of the target molecule.
The chosen forward synthesis strategy involves two main steps:
-
Reductive Amination: Oxetan-3-one is reacted with N-Boc-N'-methylethane-1,2-diamine in the presence of a mild reducing agent. This one-pot reaction forms the key C-N bond and installs the protected diamine side chain onto the oxetane core.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its high selectivity for iminium ions over ketones and its effectiveness under mildly acidic conditions that favor imine formation.[6]
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the intermediate under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final primary amine.
This approach is advantageous due to the commercial availability of the starting materials and the high efficiency and operational simplicity of the chosen reactions.[7]
Detailed Experimental Protocols
Part A: Synthesis of tert-butyl (2-(methyl(oxetan-3-yl)amino)ethyl)carbamate (Intermediate 1)
This procedure describes the reductive amination of oxetan-3-one.
Materials:
-
Oxetan-3-one
-
N-Boc-N'-methylethane-1,2-diamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Argon or Nitrogen line for inert atmosphere
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-N'-methylethane-1,2-diamine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add oxetan-3-one (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate as a colorless oil or white solid.
Part B: Synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine (Final Product)
This procedure describes the removal of the Boc protecting group.
Materials:
-
tert-butyl (2-(methyl(oxetan-3-yl)amino)ethyl)carbamate (Intermediate 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 2 M)
-
Diethyl ether or DCM for extraction
-
Round-bottom flask with magnetic stirrer
Protocol:
-
Dissolve the purified intermediate (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
To isolate the free amine, dissolve the residue in water and cool to 0 °C. Carefully basify the solution to pH > 12 by adding cold NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent like DCM or diethyl ether (3-4 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield N-(2-aminoethyl)-N-methyloxetan-3-amine. Note: The final product may be volatile; avoid excessive heating during solvent removal.
Data Presentation and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
Table 1: Summary of Reagents and Typical Reaction Yields
| Step | Key Reagents | Molar Eq. | Solvent | Typical Yield |
|---|---|---|---|---|
| A | Oxetan-3-one, N-Boc-N'-methylethane-1,2-diamine, NaBH(OAc)₃ | 1.1, 1.0, 1.5 | DCM | 75-90% |
| B | Intermediate 1, TFA | 1.0, 10-20 | DCM | 85-98% |
Expected Analytical Data:
-
Intermediate 1 (tert-butyl (2-(methyl(oxetan-3-yl)amino)ethyl)carbamate):
-
¹H NMR: Peaks corresponding to the oxetane ring protons (triplets and multiplets between 4.5-4.8 ppm), methyl group (singlet ~2.3 ppm), ethylenediamine backbone protons, and the Boc group (singlet ~1.4 ppm).
-
MS (ESI+): Calculated m/z for C₁₂H₂₄N₂O₃, found [M+H]⁺.
-
-
Final Product (N-(2-aminoethyl)-N-methyloxetan-3-amine):
-
¹H NMR: Disappearance of the Boc singlet at ~1.4 ppm. Shifts in the ethylenediamine proton signals. Appearance of a broad singlet for the primary amine protons.
-
¹³C NMR: Signals for the oxetane carbons (~75 ppm for C-O and a unique signal for the substituted carbon), and carbons of the N-methyl and N-ethylamino groups.
-
MS (ESI+): Calculated m/z for C₇H₁₆N₂O, found [M+H]⁺.
-
Experimental Workflow Visualization
The overall process can be visualized as a continuous workflow from starting materials to the purified final product.
Caption: Detailed experimental workflow for the synthesis.
Safety and Handling
-
Oxetan-3-one: Can be a skin and eye irritant. Handle in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also a skin and eye irritant. Handle with care, avoiding contact with moisture.
-
Trifluoroacetic acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Always use in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, throughout the entire procedure.
Conclusion
This application note outlines a reliable and efficient two-step synthesis for N-(2-aminoethyl)-N-methyloxetan-3-amine. The methodology utilizes a robust reductive amination followed by a simple deprotection, providing a practical route for researchers in drug discovery and organic synthesis. The detailed protocols and supporting information are intended to enable the straightforward production of this valuable chemical building block for further scientific investigation.
References
- Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening str
- Oxetanes and Oxetan-3-ones. Science of Synthesis.
- Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. PubMed.
- A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. Benchchem.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- Reductive amin
- Reductive Amination, and How It Works. Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(2-aminoethyl)-N-methyloxetan-3-amine as a Versatile Building Block for Novel Functional Polymers
Abstract
This technical guide provides a comprehensive overview of N-(2-aminoethyl)-N-methyloxetan-3-amine, a novel bifunctional monomer, for the synthesis of advanced functional polymers. This monomer uniquely combines a strained oxetane ring, suitable for cationic ring-opening polymerization (CROP), and two distinct amine functionalities (one primary, one secondary), which can participate in various step-growth polymerization reactions. This dual reactivity opens avenues for creating a diverse range of polymer architectures, from linear polyethers with pendant amine groups to cross-linked polyamines and novel copolymers. We present detailed, field-proven protocols for the synthesis of the monomer, its subsequent polymerization via different strategies, and the characterization of the resulting polymers. This guide is intended for researchers in polymer chemistry, materials science, and drug development seeking to leverage this versatile building block for next-generation materials.
Introduction: The Potential of a Bifunctional Monomer
In the quest for advanced materials with tailored properties, the design of the monomeric building block is paramount. Bifunctional monomers, possessing two distinct reactive groups, are foundational to the synthesis of a wide array of step-growth polymers, including polyesters and polyamides.[1] The monomer N-(2-aminoethyl)-N-methyloxetan-3-amine introduces a compelling combination of functionalities:
-
A Strained Oxetane Ring: The four-membered oxetane ring possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to cationic ring-opening polymerization (CROP).[2] This allows for the formation of a flexible polyether backbone, a desirable feature in materials such as elastomers and polymer electrolytes.[3]
-
Primary and Secondary Amines: The presence of both a primary and a secondary amine offers multiple pathways for polymerization and post-polymerization modification. These groups can react with a variety of comonomers, such as dicarboxylic acids, diisocyanates, or epoxides, to form polyamides, polyureas, and other polymer classes through step-growth mechanisms.[4][5]
This unique structure allows for the synthesis of polymers with a polyether backbone and reactive amine side chains, or for the oxetane to be incorporated as a pendant group on a polyamine backbone. This versatility makes it a highly promising candidate for applications ranging from drug delivery systems and biocompatible materials to advanced coatings and adhesives.[3][6]
Monomer Synthesis and Characterization
A practical and efficient route to synthesize N-(2-aminoethyl)-N-methyloxetan-3-amine is through a two-step sequence starting from the commercially available oxetan-3-one. The proposed pathway involves a reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.[7][8][9]
Proposed Synthesis Pathway
The synthesis proceeds via the reaction of oxetan-3-one with N-methylethylenediamine. The initial reaction forms an imine intermediate in situ, which is then reduced to the target secondary amine.
Caption: Proposed synthesis of the target monomer via reductive amination.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-(2-aminoethyl)-N-methyloxetan-3-amine.
Materials:
-
Oxetan-3-one
-
N-Methylethylenediamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous DCE or DCM (to make a ~0.5 M solution).
-
Amine Addition: Add N-methylethylenediamine (1.1 equivalents) to the solution at room temperature, followed by the addition of a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the in-situ formed iminium ion.[9]
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2-aminoethyl)-N-methyloxetan-3-amine.
Monomer Characterization
The structure and purity of the synthesized monomer should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural verification and purity assessment. | Characteristic peaks corresponding to the oxetane ring protons, the ethylenediamine backbone, and the N-methyl group. The integration of proton signals should match the number of protons in the structure.[10] |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (C₆H₁₄N₂O). |
| FT-IR Spectroscopy | Identification of functional groups. | Peaks corresponding to N-H stretching (primary and secondary amines), C-H stretching, and C-O-C stretching of the oxetane ether linkage. |
Polymerization Protocols
The bifunctional nature of N-(2-aminoethyl)-N-methyloxetan-3-amine allows for two primary polymerization strategies.
Protocol 1: Cationic Ring-Opening Polymerization (CROP)
This method utilizes the oxetane ring to form a polyether backbone with pendant diamine functionalities. CROP of oxetanes is typically initiated by strong acids or Lewis acids.[3]
Caption: Workflow for Cationic Ring-Opening Polymerization (CROP).
Objective: To synthesize a linear polyether with pendant N-(2-aminoethyl)-N-methylamine groups.
Materials:
-
N-(2-aminoethyl)-N-methyloxetan-3-amine (rigorously dried)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Anhydrous dichloromethane (DCM) as solvent
-
Methanol containing ammonia for quenching
-
Hexane or diethyl ether for precipitation
Procedure:
-
Monomer Preparation: The monomer must be rigorously purified and dried to remove any water, which can interfere with cationic polymerization.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the monomer in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Initiation: Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM. Add the initiator solution dropwise to the stirred monomer solution. Causality Note: Slow addition at low temperature helps to control the exothermic initiation step and achieve a more controlled polymerization, leading to a narrower molecular weight distribution.[11]
-
Propagation: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the polymerization can be observed by an increase in the viscosity of the solution.
-
Termination/Quenching: Terminate the polymerization by adding a solution of methanol containing a small amount of ammonia. This will neutralize the acidic catalyst and cap the growing polymer chains.
-
Purification: Concentrate the polymer solution and then precipitate the polymer by adding it dropwise to a large volume of a stirred non-solvent like cold hexane or diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or decantation, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Step-Growth Polymerization (Polyamide Formation)
This method utilizes the primary and secondary amine groups to react with a dicarboxylic acid (or its derivative) to form a polyamide, with the oxetane ring remaining as a pendant group.[4]
Objective: To synthesize a polyamide with pendant oxetane groups.
Materials:
-
N-(2-aminoethyl)-N-methyloxetan-3-amine
-
Adipoyl chloride (or another diacyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (as an acid scavenger)
-
Methanol for precipitation
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve N-(2-aminoethyl)-N-methyloxetan-3-amine and triethylamine (2.2 equivalents) in anhydrous DMAc. Cool the solution to 0°C.
-
Monomer Addition: Dissolve adipoyl chloride (1.0 equivalent) in a small amount of anhydrous DMAc and add it dropwise to the stirred amine solution. Causality Note: The reaction between an amine and an acyl chloride is highly exothermic and rapid. Slow addition at low temperature is crucial to control the reaction rate, prevent side reactions, and obtain a high molecular weight polymer.[12]
-
Polymerization: After the addition, allow the reaction to warm to room temperature and continue stirring for 6-12 hours. A significant increase in viscosity indicates polymer formation.
-
Purification: Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of methanol.
-
Isolation: Filter the polymer, wash it thoroughly with methanol to remove any unreacted monomers and salts (triethylamine hydrochloride), and dry it in a vacuum oven.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. For the CROP product, one would expect the disappearance of the characteristic oxetane ring signals and the appearance of new signals corresponding to the linear polyether backbone.[13][14] For the polyamide, the formation of the amide bond can be confirmed by the appearance of a new amide N-H signal in the ¹H NMR spectrum and carbonyl signals in the ¹³C NMR spectrum, while the oxetane ring signals should remain.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC/SEC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[15][16] The choice of eluent and column calibration standards (e.g., polystyrene or poly(methyl methacrylate)) is critical for obtaining accurate results.
| Polymer Type | Example GPC Conditions |
| Polyether (from CROP) | Eluent: Tetrahydrofuran (THF) with 0.1% triethylamine (to suppress amine-column interactions). Calibration: Polystyrene standards. |
| Polyamide (from Step-Growth) | Eluent: N,N-Dimethylformamide (DMF) with 0.01 M LiBr (to prevent aggregation). Calibration: Poly(methyl methacrylate) standards. |
Thermal Properties
The thermal behavior of the polymers provides insight into their potential applications.[17]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline. The Tg is particularly important as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[18]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. This analysis provides information on the thermal stability and decomposition temperature of the polymer, which is crucial for determining its processing and service temperature limits.[19]
Potential Applications
The unique structures achievable with this monomer suggest a wide range of potential applications:
-
Biomedical and Drug Delivery: The hydrophilic polyether backbone combined with pH-responsive amine groups could be used to create smart hydrogels or nanoparticles for controlled drug release.
-
Coatings and Adhesives: The pendant amine groups on the polyether backbone can serve as cross-linking sites to create durable, thermoset coatings. Polyamides with pendant oxetane groups could be formulated into UV-curable coatings, where the oxetane rings can be cross-linked in a secondary curing step.[20]
-
Water Treatment: Polymers bearing multiple amine groups are effective as flocculants or chelating agents for heavy metal removal. The polymers synthesized from this monomer could be explored for such environmental applications.
Conclusion
N-(2-aminoethyl)-N-methyloxetan-3-amine is a highly promising and versatile building block for the synthesis of novel functional polymers. Its dual reactivity allows for the creation of diverse macromolecular architectures through either cationic ring-opening or step-growth polymerization. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of these new materials, paving the way for innovations in various scientific and technological fields.
References
-
Fiveable. (2025, August 15). Step-growth polymerization | Polymer Chemistry Class Notes. [Link]
-
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Wikipedia. (n.d.). Polyoxetane. [Link]
-
OSTI.GOV. (n.d.). Oxetanes: curing properties in photo-cationic polymerization. [Link]
-
ACS Publications. (2023, June 21). Enhanced Copolymer Characterization for Polyethers Using Gel Permeation Chromatography Combined with Artificial Neural Networks. [Link]
-
R-Tech Materials. (2023, July 5). An introduction to thermal analysis of polymeric materials. [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. [Link]
-
Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. [Link]
-
Aston University. (2009, March 15). Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. [Link]
-
RSC Publishing. (n.d.). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. [Link]
-
SciSpace. (n.d.). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. [Link]
-
LMU München. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]
-
RSC Publishing. (2017, October 25). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. [Link]
-
ResolveMass Laboratories Inc. (2026, January 21). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. [Link]
-
ResearchGate. (n.d.). ¹H NMR (400 MHz, DMSO-d6) spectra of the studied polyoxetanes. [Link]
-
ACS Publications. (2006, October 26). Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy. [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
PMC - NIH. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
ACS Publications. (2021, October 19). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The Gu Lab. (n.d.). Step-Growth Polymerization. [Link]
-
Agilent. (n.d.). AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. [Link]
-
PMC. (2022, November 1). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. [Link]
-
Fiveable. (2025, August 15). Step-growth polymerization. [Link]
-
Aston University. (2025, December 10). Studies of the cationic polymerisation of vinylic and energetic cyclic ether monomers. [Link]
-
MDPI. (2015, May 26). Reactivity of Amine/E(C₆F₅)₃ (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs. Polymerization. [Link]
-
ResearchGate. (n.d.). Step-Growth Polymerization and Step-Growth Polymers. [Link]
-
ResearchGate. (2025, August 6). Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy | Request PDF. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
MDPI. (2025, February 4). Copper-Catalyzed Four-Component A³-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Britannica. (n.d.). Step-growth polymerization. [Link]
-
Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. (n.d.). Scheme 1 Cationic ring-opening polymerisation of cyclic ether (LC).... [Link]
-
RSC Publishing. (2020, September 8). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. [Link]
-
Wiley Online Library. (n.d.). Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring- Opening Polymerization of O-Carboxyanhydrides. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Aston Publications Explorer [publications.aston.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 18. r-techmaterials.com [r-techmaterials.com]
- 19. eag.com [eag.com]
- 20. osti.gov [osti.gov]
Technical Application Note: 1H NMR Characterization of N-(2-aminoethyl)-N-methyloxetan-3-amine
This Technical Application Note and Protocol is designed for researchers characterizing N-(2-aminoethyl)-N-methyloxetan-3-amine (CAS: N/A for specific salt forms, generic structure analysis). It synthesizes fragment-based NMR prediction with rigorous experimental protocols for handling hygroscopic, strained-ring amines.
Abstract & Molecule Analysis
N-(2-aminoethyl)-N-methyloxetan-3-amine is a bifunctional building block containing a strained oxetane ether and a mixed primary/tertiary amine system. Its characterization presents specific challenges:
-
Ring Strain: The oxetane ring is acid-sensitive and prone to ring-opening polymerization in the presence of trace acids (common in aged CDCl₃).
-
Amine Hygroscopicity: The primary amine actively scavenges atmospheric moisture and CO₂, leading to carbamate artifacts and shifting exchangeable proton signals.
-
Spectral Overlap: The aliphatic region (2.0–3.0 ppm) contains multiple overlapping methylene and methyl signals requiring high-field dispersion or 2D correlation (COSY/HSQC) for definitive assignment.
Structural Connectivity & Expected Shifts
The molecule possesses a plane of symmetry (time-averaged) rendering the C2 and C4 protons of the oxetane ring equivalent in achiral environments.
| Position | Group | Type | Expected Shift (δ, ppm) | Multiplicity | Integration |
| 1 | Oxetane C2/C4 | -O-CH₂- | 4.40 – 4.70 | Multiplet (dd or t) | 4H |
| 2 | Oxetane C3 | >CH-N< | 3.50 – 4.00 | Quintet/Multiplet | 1H |
| 3 | Terminal Amine | -CH₂-NH ₂ | 1.20 – 2.00* | Broad Singlet | 2H |
| 4 | Ethyl Chain (Term) | -CH ₂-NH₂ | 2.70 – 2.90 | Triplet | 2H |
| 5 | Ethyl Chain (Int) | -N(Me)-CH ₂- | 2.40 – 2.60 | Triplet | 2H |
| 6 | N-Methyl | -N-CH ₃ | 2.20 – 2.30 | Singlet | 3H |
*Note: NH₂ shift is concentration, temperature, and solvent dependent.
Experimental Protocol
Phase 1: Solvent Selection & Preparation
Critical Decision: Do not use untreated CDCl₃.
-
Risk: Commercial CDCl₃ often contains trace HCl/DCl, which can catalyze the ring-opening of the oxetane moiety or protonate the amine, shifting signals downfield and broadening peaks.
-
Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Why: Stabilizes exchangeable protons (NH₂), prevents carbamate formation, and is non-acidic.
-
-
Alternative: Neutralized CDCl₃ .
-
Protocol: Pass CDCl₃ through a short plug of basic alumina or store over anhydrous K₂CO₃ prior to use.
-
Phase 2: Sample Preparation (Strict Anhydrous Technique)
To prevent "carbamate ghosts" (reaction with atmospheric CO₂) and water peak interference:
-
Dry the Sample: Ensure the compound is dried under high vacuum (<1 mbar) for 2 hours to remove residual synthesis solvents.
-
Inert Weighing: Weigh 5–10 mg of sample. If the compound is an oil, use a tared glass syringe.
-
Dissolution:
-
Add 0.6 mL DMSO-d₆ (from a fresh ampoule).
-
Optional: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
-
Transfer: Transfer to a clean, oven-dried 5mm NMR tube.
-
Cap & Seal: Cap immediately. If not analyzing within 1 hour, wrap the cap with Parafilm.
Phase 3: Acquisition Parameters
Standard parameters for a 400 MHz or higher instrument (Bruker/Varian/Jeol):
-
Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.
-
Number of Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Note: For quantitative NMR (qNMR), increase D1 to >15 seconds (5x T1).
-
-
Spectral Width (SW): 12–14 ppm (to capture broad ammonium protons if salt formation occurs).
-
Temperature: 298 K (25°C).
Data Processing & Analysis Workflow
Step 1: Phasing and Baseline Correction
-
Apply automatic phasing (apk in TopSpin).
-
Apply manual baseline correction (abs) to ensure accurate integration of the aliphatic region.
Step 2: Referencing[1][2][3]
-
DMSO-d₆: Set the residual solvent quintet to 2.50 ppm .
-
CDCl₃: Set the residual solvent singlet to 7.26 ppm .
Step 3: Integration Logic (Self-Validation)
Use the Oxetane Ring Protons (4.4–4.7 ppm) as the internal calibrator.
-
Integrate the multiplet at ~4.5 ppm. Set value to 4.00 .
-
Check the N-Methyl singlet (~2.2 ppm). It must integrate to 3.00 ± 0.1 .
-
Pass/Fail Criteria: If the N-Methyl integral is < 2.7, the sample may contain impurities or the oxetane ring has degraded (ring opening loses the unique 4.5 ppm shift).
Step 4: 2D Confirmation (Optional but Recommended)
-
COSY (Correlation Spectroscopy): Use to confirm the ethyl chain connectivity.
-
Look for the cross-peak between the triplet at ~2.5 ppm and the triplet at ~2.8 ppm.
-
Verification: The N-Methyl singlet and Oxetane protons should show no COSY correlations to each other (separated by quaternary nitrogen).
-
Troubleshooting & Artifacts
| Observation | Root Cause | Corrective Action |
| Split N-Me peak | Carbamate formation (reaction with CO₂). | Reprepare sample in fresh solvent under N₂ atmosphere. |
| Broad NH₂ peak > 4 ppm | Proton exchange or salt formation. | Add 1 drop D₂O (shake tube) to exchange NH₂ to ND₂ (signal disappears). |
| Extra triplets ~3.6 ppm | Ring Opening (formation of amino-alcohol). | Check sample pH; ensure solvent is neutral. |
| Water peak dominant | Hygroscopic amine. | Use solvent suppression pulse sequence (e.g., zgpr) or dry sample further. |
Visualization: Characterization Workflow
Caption: Logical workflow for the NMR characterization of acid-sensitive oxetane amines, ensuring structural integrity.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8984-8987. Link
- Relevance: Establishes stability profiles and chemical shifts for 3-substituted oxetanes.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link
- Relevance: Authoritative source for residual solvent referencing (DMSO @ 2.50, CDCl3 @ 7.26).
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link
- Relevance: Detailed review of oxetane ring properties and spectral characteristics.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. Link
- Relevance: Standard protocol for small molecule characteriz
13C NMR analysis of N-substituted oxetane compounds
Application Note: 13C NMR Characterization of N-Substituted Oxetane Scaffolds
Executive Summary
N-substituted oxetanes have emerged as critical bioisosteres in modern medicinal chemistry, serving as stable, polar surrogates for gem-dimethyl groups, carbonyls, and morpholines. Their incorporation improves aqueous solubility and metabolic stability while reducing lipophilicity. However, the unique ring strain (~106 kJ/mol) and electronic properties of the oxetane core present specific challenges in Nuclear Magnetic Resonance (NMR) analysis. This guide outlines the optimized 13C NMR acquisition parameters, sample preparation protocols to prevent acid-catalyzed ring opening, and chemical shift diagnostics required to validate these high-value scaffolds.
Strategic Importance: The Oxetane Bioisostere
Before analyzing the spectra, it is vital to understand the structural intent. In drug design, the oxetane ring is rarely a passive linker; it is an active physicochemical modulator.
-
Gem-Dimethyl Surrogate: The 3,3-disubstituted oxetane mimics the steric volume of a gem-dimethyl group but lowers LogD due to the oxygen dipole.
-
Carbonyl Isostere: The dipole moment of the oxetane ether oxygen aligns similarly to a ketone/amide carbonyl, acting as a hydrogen bond acceptor (HBA) without the electrophilic liability of a carbonyl.
Critical Protocol: Sample Preparation (The "Acid Trap")
WARNING: The most common failure mode in oxetane analysis is acid-catalyzed ring opening during data acquisition. Chloroform-d (
Protocol A: Solvent Neutralization (Mandatory for CDCl3)
-
Filtration Method: Pass 1.0 mL of
through a short pipet column containing ~50 mg of Basic Alumina immediately before dissolving the sample. -
Scavenger Method: Add anhydrous
(potassium carbonate) to the bulk solvent bottle to maintain basicity. -
Alternative Solvents: If the compound solubility permits, prioritize DMSO-d6 or Acetone-d6 . These solvents are non-acidic and stabilize the polar transition states of the oxetane.
13C NMR Acquisition Parameters
The central carbon (C3) in drug-like oxetanes is often quaternary (3,3-disubstituted). Quaternary carbons in strained rings exhibit significantly longer spin-lattice relaxation times (
| Parameter | Standard Setting | Oxetane Optimized Setting | Rationale |
| Pulse Angle | 30° - 45° | 90° (with long D1) | Maximizes signal per scan for insensitive quaternary carbons. |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | 3.0 - 5.0 sec | Allows full magnetization recovery for the quaternary C3 center. |
| Scans (NS) | 256 - 1024 | 1024 - 4096 | Oxetane C3 is often low intensity; higher S/N is required. |
| Spectral Width | 240 ppm | 240 ppm | No change; oxetane signals fall within standard aliphatic/ether regions. |
| Temperature | 298 K | 298 K | Standard. |
Data Analysis: Chemical Shift Diagnostics
The oxetane ring presents a distinct
Table 1: Characteristic 13C Chemical Shifts ( , ppm)
| Carbon Position | Unsubstituted Oxetane | N-Substituted Oxetane (3-amino) | Structural Insight |
| C2 / C4 ( | ~75 - 76 ppm | 78 - 85 ppm | Deshielded by ether oxygen. Often appear as one signal if symmetry is preserved. |
| C3 ( | ~23 - 25 ppm | 50 - 65 ppm | Diagnostic Peak. Shifts downfield due to the Nitrogen substituent (amine/amide). |
| N-Substituents | N/A | Variable | Amide carbonyls (~170 ppm) or alkyl chains will appear distinct from the ring. |
Advanced Diagnostic: The "Butterfly" Effect
In 3,3-disubstituted oxetanes (e.g., 3-fluoro-3-amino), the ring puckering can break the magnetic equivalence of C2 and C4 if the molecule has a slow conformational flip rate on the NMR timescale, leading to broadening or splitting of the ~80 ppm signal. This is normal and indicates steric bulk, not impurity.
Visualization of Workflows and Logic
Figure 1: Oxetane Analysis Workflow
A self-validating loop ensuring sample integrity before and after acquisition.
Caption: Figure 1. Decision tree for oxetane NMR analysis highlighting the critical acid-neutralization step for CDCl3 samples.
Figure 2: Chemical Shift Topology
Visualizing the impact of N-substitution on the oxetane core.
Caption: Figure 2. Chemical shift migration of the C3 carbon upon N-substitution. Note the dramatic downfield shift.
Troubleshooting & Advanced Validation
Issue: Missing C3 Peak
-
Cause: Saturation of the quaternary carbon due to insufficient relaxation delay (
). -
Solution: Increase D1 to 5 seconds. Alternatively, use a relaxation agent like Chromium(III) acetylacetonate (
, ~0.02 M) to shorten artificially, allowing faster pulsing.
Issue: "Extra" Peaks in the Aliphatic Region
-
Cause: Ring opening.
-
Validation: Check the 1H NMR. Intact oxetanes show distinct "roofing" multiplets for the C2/C4 protons around 4.5–5.0 ppm. Ring-opened products (1,3-diols) typically shift these protons upfield to 3.5–4.0 ppm and lose the characteristic multiplet complexity.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition. [Link][1]
-
Burkhard, J. A., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link]
Sources
Application Notes and Protocols for the Derivatization of N-(2-aminoethyl)-N-methyloxetan-3-amine for GC-MS Analysis
Introduction: The Analytical Challenge of a Unique Molecule
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone of analytical chemistry, prized for its separatory power and structural elucidation capabilities. However, its application is primarily limited to volatile and thermally stable compounds.[1] The analysis of polar molecules, such as amines, presents a significant challenge due to their low volatility and propensity for undesirable interactions within the GC system, leading to poor chromatographic performance.[2] Derivatization, the chemical modification of an analyte to enhance its suitability for a given analytical method, is an indispensable tool to overcome these limitations.[3]
This guide provides a comprehensive technical overview and detailed protocols for the derivatization of N-(2-aminoethyl)-N-methyloxetan-3-amine for GC-MS analysis. This molecule, with its unique combination of a primary amine, a tertiary amine, and an oxetane ring, requires a carefully considered derivatization strategy to ensure accurate and reproducible results. We will delve into two robust derivatization techniques: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The causality behind experimental choices, potential challenges, and expected outcomes will be thoroughly discussed to provide researchers, scientists, and drug development professionals with a field-proven guide.
Understanding the Analyte: N-(2-aminoethyl)-N-methyloxetan-3-amine
A precise understanding of the analyte's structure is paramount for developing a successful derivatization strategy. The IUPAC name, N-(2-aminoethyl)-N-methyloxetan-3-amine, indicates an oxetane ring with an amino group at the 3-position as the parent structure. This amino group is further substituted with a methyl group and a 2-aminoethyl group, resulting in a molecule with both a primary amine and a tertiary amine.
The presence of these two distinct amine functionalities dictates the primary focus of our derivatization efforts. The active hydrogen on the primary amine is the target for derivatization to increase volatility and reduce polarity.[4] The tertiary amine, lacking an active hydrogen, will not be directly derivatized by the common acylation or silylation reagents discussed.[5]
Caption: Deduced structure of N-(2-aminoethyl)-N-methyloxetan-3-amine.
A critical aspect to consider is the stability of the four-membered oxetane ring. Oxetanes possess a moderate ring strain, making them more reactive than five-membered rings like tetrahydrofuran, but less so than three-membered epoxides.[6] Generally, oxetanes are stable under basic and neutral conditions but can be susceptible to ring-opening in the presence of strong acids.[7] The derivatization methods presented here are designed to be performed under conditions that preserve the integrity of this ring structure.
Principle of Derivatization for GC-MS
The primary objective of derivatizing N-(2-aminoethyl)-N-methyloxetan-3-amine is to replace the active hydrogen of the primary amine with a non-polar group. This transformation achieves several critical enhancements for GC-MS analysis:
-
Increased Volatility: The hydrogen bonding associated with the primary amine is eliminated, significantly lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[8]
-
Improved Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for gas chromatography, preventing on-column degradation.[4]
-
Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with active sites on the GC column, resulting in more symmetrical and sharper peaks.[9]
-
Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving detection sensitivity.[10]
Derivatization Protocols
Two highly effective and widely adopted derivatization techniques for amines are presented below: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a rapid and efficient method for derivatizing primary and secondary amines.[11] The reaction introduces a trifluoroacetyl group, which significantly increases volatility and provides a strong signal in electron capture detection (ECD) if used, as well as characteristic mass fragments for MS analysis.[10]
Reaction Scheme:
Caption: Acylation of a primary amine with TFAA.
Experimental Protocol:
Materials:
-
N-(2-aminoethyl)-N-methyloxetan-3-amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. The absence of water is crucial as TFAA readily hydrolyzes.[11]
-
Reagent Addition: Add 200 µL of anhydrous acetonitrile to the dried sample. Following this, add 100 µL of TFAA to the vial. The use of an aprotic solvent is necessary to avoid side reactions.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath. The elevated temperature ensures the reaction proceeds to completion.
-
Workup: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of dry nitrogen. This step is important to prevent column degradation from excess TFAA.
-
Reconstitution: Re-dissolve the dried residue in a suitable volume (e.g., 100-200 µL) of ethyl acetate or another appropriate solvent for GC-MS injection.
Causality and Insights:
-
Choice of Reagent: TFAA is highly reactive and its byproducts are volatile, simplifying the sample cleanup process.[12]
-
Anhydrous Conditions: Moisture will consume the TFAA reagent, leading to incomplete derivatization.
-
Temperature and Time: The specified conditions are generally sufficient for the complete derivatization of primary amines. Optimization may be required depending on the sample matrix.
-
Tertiary Amine Reactivity: Tertiary amines are generally unreactive with TFAA under these conditions. However, at higher temperatures, some tertiary amines can undergo displacement reactions, though this is less likely with the alkyl groups present in the target analyte.[13]
-
Oxetane Ring Stability: The reaction is performed under non-acidic conditions (the trifluoroacetic acid byproduct is formed during the reaction). While a strong acid, its transient presence in an anhydrous organic solvent at moderate temperatures is unlikely to cause significant oxetane ring-opening, especially given the general stability of 3-substituted oxetanes.[14][15]
Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is one of the most common derivatization techniques in GC, replacing active hydrogens with a trimethylsilyl (TMS) group.[4] BSTFA is a powerful silylating agent that reacts with a wide range of functional groups, including amines.[16] The resulting TMS derivatives are highly volatile and thermally stable.
Reaction Scheme:
Sources
- 1. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complete mass spectra of N-trifluoroacetyl-n-butyl esters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for N-(2-aminoethyl)-N-methyloxetan-3-amine as a Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Unique Potential
In the landscape of modern medicinal chemistry, the strategic selection of chemical scaffolds is paramount to the successful development of novel therapeutics. The N-(2-aminoethyl)-N-methyloxetan-3-amine scaffold is an emergent motif that offers a compelling combination of desirable physicochemical properties and versatile synthetic handles. This guide provides an in-depth exploration of its application, from synthesis to strategic deployment in drug discovery campaigns.
The core of this scaffold features a 3-aminooxetane moiety, a four-membered heterocyclic ring containing an oxygen atom. Oxetanes have garnered significant attention as "magic" fragments in drug design for their ability to confer a multitude of benefits upon a parent molecule.[1][2] They are often employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a similar spatial arrangement but with improved metabolic stability and aqueous solubility.[3][4] The strained ring system also endows them with a unique three-dimensional character that can be advantageous for exploring the complex topographies of protein binding pockets.[1]
Coupled to the oxetane is an N-(2-aminoethyl)-N-methylamine side chain. This feature provides two key points of functionality: a secondary amine that can be readily integrated into a larger molecular framework, and a terminal primary amine that serves as a versatile handle for further chemical elaboration. The presence of multiple nitrogen atoms also offers opportunities for crucial hydrogen bonding and ionic interactions with biological targets. The N-methyl group can further fine-tune the scaffold's properties, potentially improving metabolic stability and modulating the basicity of the adjacent amine.[5]
This document serves as a comprehensive technical guide for researchers, providing not only the foundational knowledge of this scaffold's utility but also detailed, actionable protocols for its synthesis and derivatization.
Synthesis of the N-(2-aminoethyl)-N-methyloxetan-3-amine Scaffold
The most direct and efficient route to N-(2-aminoethyl)-N-methyloxetan-3-amine is through the reductive amination of the commercially available oxetan-3-one. This method is highly reliable and amenable to scale-up.[2][6]
Synthetic Workflow Diagram
Sources
Application Note: Strategic Incorporation of Oxetane Moieties for Lead Optimization
Executive Summary
In modern drug discovery, the "Magic Methyl" effect—adding a methyl group to boost potency via hydrophobic packing—often comes at the cost of increased lipophilicity (LogP) and metabolic liability. This Application Note details the strategic deployment of oxetane rings (specifically 3,3-disubstituted oxetanes) as superior bioisosteres for gem-dimethyl and carbonyl groups.[1][2][3][4]
By incorporating oxetane moieties, researchers can:
-
Lower Lipophilicity: Reduce LogP/LogD by 0.4–1.0 units compared to gem-dimethyl analogs.
-
Block Metabolism: Sterically protect adjacent sites from CYP450 oxidation without adding lipophilic bulk.
-
Enhance Solubility: Leverage the high dipole moment and exposed oxygen lone pairs to act as hydrogen bond acceptors (HBA).
-
Modulate pKa: Reduce the basicity of proximal amines (by ~1 pKa unit), often mitigating hERG toxicity and improving phospholipidosis profiles.
Strategic Rationale: The "Oxetane Advantage"
The Physicochemical Mechanism
The oxetane ring is a strained, four-membered ether.[5][6] Unlike aliphatic ethers, the ring puckering exposes the oxygen lone pairs, making them more accessible for hydrogen bonding with water.
-
Steric Bulk: The oxetane ring occupies a spatial volume similar to a gem-dimethyl group, ensuring that ligand-protein binding interactions (hydrophobic contacts) are often preserved.
-
Electronic Profile: The inductive electron-withdrawing effect of the oxygen reduces the pKa of adjacent amines (e.g., in piperidines or piperazines), which is a critical tactic for reducing off-target liability (hERG) while maintaining potency.
Decision Logic: When to Deploy Oxetanes
Use the following decision matrix to determine if an oxetane incorporation is suitable for your lead series.
Figure 1: Strategic decision tree for initiating an oxetane scan in lead optimization.
Synthetic Protocol: 3,3-Disubstituted Oxetane Formation
Objective: Synthesis of a 3,3-disubstituted oxetane building block from a 1,3-diol precursor. This is the most robust method for introducing the motif, adapted from the seminal work of the Carreira group [1, 2].
Scope: This protocol describes the intramolecular cyclization of a monotosylated 1,3-diol.
Materials & Reagents[7]
-
Precursor: 2,2-Disubstituted-1,3-propanediol (derived from diethyl malonate reduction).
-
Reagents:
-Butyllithium ( -BuLi, 2.5M in hexanes) OR Sodium Hydride (NaH, 60% dispersion). -
Activator:
-Toluenesulfonyl chloride (TsCl). -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Cryogen: Dry ice/acetone bath (-78 °C).
Step-by-Step Workflow
Step 1: Selective Monotosylation
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous THF (0.2 M) under
atmosphere. -
Add
-BuLi (1.0 equiv) dropwise at -78 °C. Stir for 30 mins.-
Note: This deprotonates one alcohol selectively due to statistics and kinetics.
-
-
Add TsCl (1.0 equiv) dissolved in minimal THF dropwise.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Checkpoint: TLC should show a major mono-tosylated product. If bis-tosylation occurs, reduce temperature or optimize base stoichiometry.
Step 2: Intramolecular Cyclization
-
Cool the reaction mixture containing the mono-tosylate back to 0 °C (or -78 °C for sensitive substrates).
-
Add a second equivalent of base (
-BuLi, 1.1 equiv) dropwise.-
Mechanism: This deprotonates the remaining free alcohol. The resulting alkoxide attacks the carbon bearing the tosyl group (SN2).
-
-
Heat to reflux (60–65 °C) for 1–4 hours.
-
Critical: Oxetane formation is entropically disfavored compared to epoxides; heat is often required to overcome the activation energy barrier.
-
-
Quench: Cool to RT and carefully quench with saturated aqueous
.
Step 3: Isolation
-
Extract with Et_2O or EtOAc (x3).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
-
Tip: Oxetanes are stable to silica but can be volatile if low molecular weight. Use care during rotary evaporation.
-
Synthetic Workflow Diagram
Figure 2: Workflow for the conversion of 1,3-diols to oxetanes via the modified Williamson ether synthesis.
Characterization & Validation
NMR Signature
The formation of the oxetane ring is easily validated by
-
Diagnostic Signal: Look for the oxetane methylene protons (
4.4 – 4.8 ppm). They typically appear as a set of doublets (AB system) if the substituents at C3 are different, or a singlet if symmetric. -
Coupling: The geminal coupling constant (
) is typically ~6 Hz.
Physicochemical Assays
To validate the improvement in drug-like properties, the following assays are mandatory for the oxetane analog vs. the gem-dimethyl parent.
| Assay | Methodology | Expected Oxetane Impact |
| LogD (pH 7.4) | Shake-flask or Chromatographic Hydrophobicity Index (CHI) | Reduction of 0.5 – 1.0 log units. |
| Thermodynamic Solubility | Saturation in PBS (24h shake) | 2-fold to >10-fold increase. |
| Microsomal Stability | Human Liver Microsomes (HLM) incubation | Reduced intrinsic clearance ( |
| Permeability | PAMPA or Caco-2 | Maintenance of permeability (unlike introducing polar groups like hydroxyls which might kill permeability).[7][8] |
Case Study Data: Methyl vs. Oxetane
The following data summarizes the impact of replacing a gem-dimethyl group with an oxetane in a theoretical lead optimization campaign (based on aggregated literature data [3, 4]).
| Property | gem-Dimethyl Analog | Oxetane Analog | Improvement Factor |
| LogD (7.4) | 3.8 | 2.9 | -0.9 (Improved) |
| Solubility (µM) | 5 | 85 | 17x (Improved) |
| HLM | 45 | 12 | 3.7x (More Stable) |
| hERG | 1.2 | > 30 | Reduced Toxicity |
Interpretation: The oxetane analog moves the compound from a high-risk lipophilic space (LogD > 3.5) into a more desirable drug-like space (LogD < 3) without sacrificing the structural integrity required for target binding. The reduction in hERG inhibition is attributed to the reduced basicity of the basic amine center (pKa modulation) caused by the electron-withdrawing oxetane.
References
-
Wuitschik, G., et al. (2010).[9][10][11] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016).[10] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2010).[9][10][11] Oxetanes as Versatile Elements in Drug Discovery and Synthesis (Review). Angewandte Chemie. [Link]
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Georg Wuitschik - Google Scholar [scholar.google.de]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The "Polar-Hydrophobic" Advantage in Fragment Design
Topic: N-(2-aminoethyl)-N-methyloxetan-3-amine in Fragment-Based Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Fragment-Based Drug Discovery (FBDD) Practitioners, Structural Biologists.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound often fails due to poor physicochemical properties (e.g., high lipophilicity, low solubility). N-(2-aminoethyl)-N-methyloxetan-3-amine (CAS: 1554560-03-0) represents a "privileged" structural motif that addresses these challenges.
This compound features an oxetane ring —a bioisostere for gem-dimethyl or carbonyl groups—coupled with a diamine linker. The oxetane core imparts "polar hydrophobicity," lowering the pKa of the adjacent amine to reduce hERG liability while maintaining metabolic stability.[1] This guide details the use of this compound as both a primary screening fragment and a solubility-enhancing linker for hit-to-lead optimization.
Technical Profile & Physicochemical Logic
Understanding the specific behavior of the oxetane-amine motif is critical for experimental design.
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 130.19 Da | Ideal for FBDD (Rule of 3 compliant). |
| Formula | C₆H₁₄N₂O | High atom economy. |
| pKa (Tertiary Amine) | ~6.2 – 6.5 | The electron-withdrawing oxetane oxygen (inductive effect) lowers the basicity of the central nitrogen, improving membrane permeability and reducing phospholipidosis risk compared to standard alkyl amines (pKa ~10). |
| pKa (Primary Amine) | ~9.8 – 10.0 | Retains nucleophilicity for conjugation or H-bond interactions. |
| LogP | -1.2 (Est.) | Highly hydrophilic; excellent for rescuing lipophilic scaffolds. |
| Topology | 3D (Puckered) | The oxetane ring adopts a puckered conformation (~8.7°), providing better shape complementarity than flat aromatic fragments. |
Application 1: Surface Plasmon Resonance (SPR) Screening Protocol
Objective: Screen N-(2-aminoethyl)-N-methyloxetan-3-amine against a target protein to identify binding hotspots, leveraging its dual-amine functionality.
Experimental Design Logic
Unlike standard hydrophobic fragments, this compound is highly soluble. This allows screening at higher concentrations (up to 5-10 mM) without aggregation artifacts, a common plague in FBDD.
Protocol Steps:
1. Sensor Chip Preparation:
-
Ligand: Target protein (biotinylated or His-tagged).
-
Chip Type: CM5 (Carboxymethylated dextran) or SA (Streptavidin) depending on tagging.
-
Immobilization Density: Aim for high density (3000–5000 RU) . Because fragments have low affinity (mM range), a high Rmax is required to detect the small refractive index changes.
2. Compound Preparation:
-
Stock Solution: Dissolve N-(2-aminoethyl)-N-methyloxetan-3-amine in 100% DMSO to 200 mM.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Match DMSO concentration in buffer to the samples (typically 2%).
3. The "Clean Screen" Injection Cycle:
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30–60 seconds.
-
Dissociation Time: 15–30 seconds (fragments have fast off-rates).
-
Concentration Series: 8-point dose response starting at 5 mM down to 39 µM (2-fold dilution).
4. Data Analysis & Validation:
-
Step Correction: Apply solvent correction curves (DMSO calibration) strictly.
-
Binding Isotherm: Plot steady-state response (Req) vs. Concentration.
-
Stoichiometry Check: If
exceeds theoretical calculated (based on MW ratio) by >20%, suspect non-specific aggregation.
Application 2: Synthetic Derivatization (Hit-to-Lead)
Objective: Use the compound as a "Solubility Tail" to optimize a lipophilic lead. Scenario: You have a hydrophobic aryl-halide hit. You want to append this fragment to improve solubility and reach a solvent-exposed pocket.
Workflow Diagram (Graphviz)
Caption: Workflow for integrating the oxetane-diamine motif into a lead series to modulate physicochemical properties.
Synthetic Protocol: Amide Coupling
Use this if attaching to a Carboxylic Acid scaffold.
-
Activation: Dissolve the scaffold acid (1.0 eq) in DMF/DCM (1:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.
-
Addition: Add N-(2-aminoethyl)-N-methyloxetan-3-amine (1.2 eq).
-
Note: The primary amine is the active nucleophile. The tertiary oxetane-amine is sterically hindered and less nucleophilic, ensuring regioselectivity.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine.
-
Caution: Do not use strong acid washes (e.g., 1M HCl) during workup if possible, or keep contact time short. While oxetanes are relatively stable, prolonged exposure to strong aqueous acid can induce ring opening.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanistic Insight: The "Oxetane Effect"
Why choose this over a standard N-methyl-ethylenediamine?
-
Metabolic Stability: The oxetane ring blocks N-dealkylation. The adjacent carbon is quaternary-like (in terms of substitution) and the ring strain prevents facile oxidation by CYPs.
-
Basicity Modulation:
-
Standard tertiary amine pKa: ~10.0
-
Oxetane-substituted amine pKa: ~6.5
-
Result: At physiological pH (7.4), a significant fraction of the molecule is uncharged (neutral), facilitating passive diffusion through cell membranes. Once in the acidic environment of a lysosome or binding pocket, it can protonate, but the reduced basicity generally lowers off-target hERG binding (which favors basic amines).
-
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016).[2] Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link
-
Barnes-Seeman, D. (2012).[3] The Role of Oxetanes in Improving the Physicochemical Properties of Drug Candidates. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
- Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. (General FBDD Protocols).
Sources
Troubleshooting & Optimization
N-(2-aminoethyl)-N-methyloxetan-3-amine purification techniques
Technical Support Center: Oxetane & Amine Chemistry Division Subject: Purification Protocols for N-(2-aminoethyl)-N-methyloxetan-3-amine Ticket ID: OX-3-AMINE-PUR-001 Status: Open Agent: Senior Application Scientist
Executive Summary: The "Polarity Trap"
You are likely encountering difficulties because N-(2-aminoethyl)-N-methyloxetan-3-amine sits at a frustrating intersection of chemical properties:
-
Extreme Polarity: The ethylenediamine backbone combined with the oxetane oxygen creates a molecule with a LogP < 0, making it highly water-soluble.
-
Acid Sensitivity: The strained oxetane ring (approx. 25.5 kcal/mol strain energy) is liable to acid-catalyzed ring opening or polymerization, yet the molecule contains two basic nitrogen centers that attract protons.
-
Lewis Basicity: The oxetane oxygen is a Lewis base, increasing affinity for silica gel silanols, leading to irreversible adsorption (streaking/loss of mass).
This guide replaces standard purification "recipes" with chemically grounded workflows designed to preserve the oxetane ring while isolating the polar amine.
Part 1: Troubleshooting Guide (FAQs)
Ticket #101: "I ran a standard silica column (DCM/MeOH), and my product degraded or didn't elute."
Diagnosis: Silica gel is slightly acidic (pH ~5-6). The oxetane ring, particularly when substituted with an amine, can undergo acid-catalyzed ring opening or polymerization on the column. Furthermore, the diamine moiety forms strong hydrogen bonds with free silanols. The Fix:
-
Immediate Action: Switch to Basic Alumina (Activity Grade IV) . Alumina is less acidic and prevents ring opening.
-
Alternative: If you must use silica, you must deactivate it. Pre-wash the column with eluent containing 1-2% Triethylamine (Et3N) or aqueous Ammonium Hydroxide (
). -
Pro-Tip: Use "Amine-functionalized Silica" (e.g., KP-NH) if available. It neutralizes the surface acidity and improves peak shape for polar amines.
Ticket #102: "I cannot extract the product from the aqueous layer after the reaction."
Diagnosis: Your molecule is a "water lover." The primary amine (pKa ~10) and the oxetane-amine (pKa ~7-8) are likely protonated or simply hydrogen-bonding with water. Standard ether/ethyl acetate extractions will fail. The Fix:
-
pH Adjustment: Ensure the aqueous phase is at pH > 12 . You must deprotonate both nitrogen centers to render the molecule neutral (lipophilic).
-
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell around the amine.
-
Solvent Switch: Use DCM (Dichloromethane) or a mixture of CHCl3:IPA (3:1) . These solvents are better at pulling polar amines out of water than Ether or EtOAc.
Ticket #103: "Can I distill this compound?"
Diagnosis: 3-Aminooxetane boils at 99°C (atmospheric). Your derivative is heavier. While oxetanes are thermally stable up to ~150°C in the absence of acid, they are risky to distill at atmospheric pressure. The Fix:
-
Vacuum Only: Use Kugelrohr distillation under high vacuum (< 0.5 mbar). Keep the bath temperature below 80°C.
-
Warning: Ensure the crude is completely free of Lewis acids (Li, Mg salts) before heating, as these catalyze thermal decomposition.
Part 2: Decision Framework & Stability Logic
The following diagram illustrates the decision logic for purification based on your crude mixture's state.
Caption: Decision tree for selecting the safest purification route. Green paths denote high-integrity protocols that minimize oxetane ring stress.
Part 3: Detailed Experimental Protocols
Protocol A: The "Salting-Out" Extraction (For Aqueous Crudes)
Use this when your product is trapped in the water phase after reaction workup.
-
Basification: Cool the aqueous mixture to 0°C. Slowly add 5M NaOH until pH reaches 12-13.
-
Why? The terminal primary amine (
) and the internal tertiary amine ( due to oxetane induction) must both be deprotonated to be extractable.
-
-
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).
-
Why? This increases the ionic strength of the water, forcing the organic organic molecule out ("Salting Out" effect).
-
-
Extraction: Extract 4 times with Chloroform:Isopropanol (3:1) or Dichloromethane (DCM) .
-
Note: Avoid Ethyl Acetate; it is too non-polar for this diamine.
-
-
Drying: Dry combined organics over
(Sodium Sulfate).-
Avoid:
(Magnesium Sulfate) acts as a Lewis Acid and can degrade sensitive oxetanes upon prolonged contact or heating.
-
Protocol B: Basic Alumina Chromatography
Use this for final purification of the crude oil.
-
Stationary Phase: Aluminum Oxide (Basic), Activity Grade IV.
-
Preparation: If you only have Grade I (highly active), add 10% w/w water and shake to deactivate it to Grade IV.
-
-
Eluent System: DCM / Methanol (Gradient: 0% to 10% MeOH).
-
Modifier: Add 0.5% Ammonium Hydroxide (
) or 1% Triethylamine to the eluent to sharpen bands.
-
-
Loading: Load the crude as a concentrated solution in DCM.
-
Collection: Monitor fractions. The product will likely stain with Ninhydrin (primary amine) or Iodine.
Part 4: Physicochemical Data Reference
| Parameter | Value (Est.) | Implication for Purification |
| LogP | -0.5 to 0.2 | Highly water soluble; requires polar organic solvents for extraction. |
| pKa (Primary Amine) | ~10.5 | Requires pH > 12 for neutralization. |
| pKa (Oxetane-Amine) | ~7.5 | Lower basicity due to oxetane electron-withdrawal (inductive effect). |
| Boiling Point | >150°C (est) | Distillation is difficult; decomposition risk high. |
| Stability (Acid) | Poor | Avoid HCl salts, TFA, or acidic silica. |
| Stability (Base) | Excellent | Stable to NaOH, KOH, and amine bases. |
References
-
Wuitschik, G., et al. (2010).[1][2][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]
- Key Insight: Establishes the stability profile of 3-substituted oxetanes and recommends basic alumina for purific
-
Burkhard, J. A., et al. (2010).[2][3][4] Synthesis and Structural Analysis of 3-Substituted Oxetanes. Organic Letters. [Link]
- Key Insight: Details the synthesis of amino-oxetanes and highlights the pKa suppression effect of the oxetane ring (approx 2.5 units lower than gem-dimethyl).
-
Bull, J. A., et al. (2016).[5][6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Key Insight: Comprehensive review covering the acid-sensitivity and metabolic stability of oxetane motifs.
-
Biotage Application Note. (2014). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link][7]
- Key Insight: Validates the use of amine-functionalized silica (KP-NH) to prevent irreversible adsorption of polar amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biotage.com [biotage.com]
Technical Guide: Optimizing Reaction Yield for Oxetane Ring Formation
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting and Optimization Protocols for Oxetane Synthesis
Introduction: The "Magic Methyl" Replacement
Oxetanes are increasingly utilized in drug discovery as stable, polar replacements for gem-dimethyl groups or carbonyls. They often improve metabolic stability and aqueous solubility without significantly altering lipophilicity. However, the formation of this strained 4-membered ether is kinetically challenging.[1]
This guide moves beyond textbook definitions to address the specific failure modes encountered at the bench: polymerization, Grob fragmentation, and acid-catalyzed ring opening during purification.
Part 1: Diagnostic Workflow
Before optimizing conditions, confirm you are applying the correct methodology for your substrate.
Figure 1: Method Selection Decision Tree. Select the synthetic route based on precursor availability.
Part 2: Intramolecular Williamson Ether Synthesis
Best for: Enantioenriched oxetanes from chiral 1,3-diols.
The most common failure mode here is Grob Fragmentation . When the alkoxide forms, instead of attacking the leaving group (Ring Closure), the sigma bond between C1 and C2 breaks, ejecting the leaving group and destroying the molecule into an alkene and a carbonyl.
Critical Optimization Parameters
| Parameter | Recommendation | Technical Rationale |
| Base Selection | NaH (Standard) or n-BuLi (Cryogenic) | Complete deprotonation is required before heating. Weaker bases (carbonates) often lead to slow reaction rates, allowing side reactions to dominate. |
| Leaving Group | Tosylate (Ts) or Mesylate (Ms) | Iodides are reactive but can lead to elimination. Sulfonates offer a balance of stability and reactivity. |
| Solvent | THF (0.05 M - 0.1 M) | High Dilution is non-negotiable. Concentrated solutions (>0.2 M) favor intermolecular polymerization (oligomerization) over ring closure. |
| Temperature | Reflux (60-70°C) | Ring closure is entropically disfavored. Heat is required to overcome the activation energy of forming the strained ring. |
Troubleshooting: "My Yield is <20%"
Symptom: The starting material is consumed, but the oxetane is not forming. Diagnosis: Check for Grob Fragmentation .[2][3][4]
-
Test: Analyze the crude NMR for terminal alkene signals (5.0–6.0 ppm) and aldehyde protons (9.0–10.0 ppm).
-
Fix: If fragmentation dominates, the geometry of your substrate likely places the C-C bond anti-periplanar to the leaving group. You must alter the substrate stereochemistry or switch to the Paternò-Büchi method.
Standard Protocol: Cyclization of Monotosylates
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the 1,3-diol monotosylate in anhydrous THF (0.05 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 - 1.5 equiv) portion-wise.
-
Reaction: Allow to warm to Room Temperature (RT) for 30 mins, then heat to reflux for 2–4 hours.
-
Quench: Cool to 0°C. Quench with saturated NH₄Cl (do not use HCl; acid opens the ring).
Part 3: Paternò-Büchi Reaction (Photochemistry)
Best for: Highly substituted oxetanes; spiro-cycles.
The Flow Chemistry Advantage: Batch reactors often suffer from poor light penetration (Beer-Lambert Law), leading to long reaction times and over-irradiation byproducts. Flow chemistry is the gold standard for this reaction.
Optimization Matrix
| Issue | Solution | Mechanism |
| Low Conversion | Switch to Flow (FEP Tubing) | Thin tubing (0.5–1.0 mm ID) ensures the entire reaction volume is irradiated uniformly, increasing yield by up to 50% vs. batch [1]. |
| Regio-isomers | Solvent Polarity | Non-polar solvents (Benzene/Hexane) favor the "diradical" mechanism (mixture). Polar solvents (Acetonitrile) can favor charge-transfer complexes, altering regioselectivity. |
| Polymerization | Wavelength Matching | Ensure your LED emission (e.g., 365 nm) matches the n→π* transition of the carbonyl. Use a filter to cut off lower wavelengths (<300 nm) that degrade the product. |
Part 4: Corey-Chaykovsky (Sulfoxonium Ylide)
Best for: Converting ketones directly to oxetanes (via epoxide intermediate).
The Temperature Trap: This reaction involves a double addition of the methylene group.
-
Ketone → Epoxide (Fast)
-
Epoxide → Oxetane (Slow, Rate Determining)
Warning: If you heat too aggressively (>100°C) or use the wrong ylide, you risk forming Tetrahydrofuran (THF) derivatives via further homologation or rearrangement.
Protocol: One-Pot Ketone to Oxetane
-
Reagent: Use Trimethylsulfoxonium Iodide (Me₃SOI) (Note: Sulfox onium, not Sulfonium. The sulfonium ylide is too unstable for the second step).
-
Base: NaH or KOtBu.
-
Stoichiometry: Use 3.0–4.0 equivalents of ylide. You need excess to drive the Epoxide → Oxetane step.
-
Temp: Heat to 50–60°C . Do not exceed 80°C to prevent decomposition.
Part 5: Purification & Stability (The "Hidden Killer")
Many researchers synthesize the oxetane successfully, only to destroy it during purification. Oxetanes are acid-sensitive . Standard Silica Gel (pH ~5.5–6.0) is acidic enough to hydrolyze the ring back to a 1,3-diol or polymerize it.
Mandatory Protocol: Deactivated Silica Gel
Never load an oxetane onto untreated silica gel.
-
Slurry Preparation: Prepare your silica slurry using Hexanes (or Pentane).
-
Deactivation: Add 1–2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of the Et₃N/Hexane mix.
-
Elution: Run your gradient (e.g., Hexane/EtOAc). You can maintain 0.5% Et₃N in the eluent for highly sensitive substrates (like spiro-oxetanes).
Stability FAQ
Q: Can I store oxetanes in CDCl₃ for NMR? A: Only for short periods. CDCl₃ forms DCl (acid) over time. Filter your CDCl₃ through basic alumina or add a spec of K₂CO₃ to the NMR tube if the sample must sit overnight.
Q: My product is volatile. How do I remove solvent? A: Oxetane itself (bp ~48°C) is volatile. Substituted oxetanes are heavier but can still sublime. Do not use high vacuum (<5 mbar) for long periods. Use a controlled vacuum (20–50 mbar) at 25°C.
References
-
Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Journal of Flow Chemistry. Link[1][5]
-
Oxetanes: Formation, Reactivity and Total Syntheses of Natural Products. Beilstein Journal of Organic Chemistry. 6[1][7][5]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 1[1][5]
-
Tips for Flash Column Chromatography (Deactivation of Silica). University of Rochester, Dept. of Chemistry. 8[1][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Grob fragmentation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chromatography [chem.rochester.edu]
Identifying side reactions in N-(2-aminoethyl)-N-methyloxetan-3-amine synthesis
Technical Support Center: Synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine
Executive Summary: The Stability-Selectivity Paradox
Synthesizing N-(2-aminoethyl)-N-methyloxetan-3-amine via reductive amination presents a unique "double-bind" challenge. You are reacting oxetan-3-one with N-methylethylenediamine .[1] This reaction is prone to two dominant failure modes:
-
Regiochemical Mismatch: The diamine substrate contains both a primary and a secondary amine.[1] Without protection, the primary amine is kinetically favored to react, yielding the wrong regioisomer.
-
Oxetane Ring Scission: The oxetane ring acts as a latent electrophile.[1] The acidic conditions required for imine formation can trigger ring opening, destroying your core scaffold.
This guide details how to identify, prevent, and analyze these specific side reactions.
Part 1: The "Tree of Failure" (Reaction Pathways)
The following diagram maps the kinetic competition between the desired pathway and the two most common destructive side reactions.
Figure 1: Kinetic competition between the desired tertiary amine formation (Path A), the favored primary amine attack (Path B), and acid-mediated decomposition (Path C).[1]
Part 2: Troubleshooting Modules
Module 1: The Regioselectivity Trap (Wrong Isomer)
The Issue:
You isolated a product with the correct mass (
-
Mechanism: Reductive amination follows nucleophilic attack on the ketone.[1] The primary amine (
) of N-methylethylenediamine is less sterically hindered and more nucleophilic than the secondary amine ( ).[1] -
Result: You likely synthesized N-[2-(methylamino)ethyl]oxetan-3-amine instead of the target.[1]
Diagnostic Check (1H NMR):
| Feature | Target Product (Tertiary Amine on Ring) | Regioisomer Impurity (Secondary Amine on Ring) |
|---|---|---|
| N-Methyl Signal | Singlet (s) around 2.2–2.3 ppm.[1] | Singlet (s) around 2.4–2.5 ppm (often broader).[1] |
| Oxetane Methine | Quintet/Multiplet (shifted downfield due to tertiary amine).[1] | Quintet (shifted upfield relative to target).[1] |
| Exchangeable Protons | Broad singlet for
Corrective Protocol: You cannot rely on stoichiometry alone. You must use a protecting group strategy.[1]
-
Switch Reagent: Use
-Boc- -methylethylenediamine (Boc protects the secondary amine? No, usually Boc protects the primary amine in commercial sources, e.g., tert-butyl (2-(methylamino)ethyl)carbamate).[1]-
Wait: To force the secondary amine to react, you need the primary amine protected. Use
-Boc- -methylethylenediamine (where the primary amine is Boc-protected: ).[1]
-
-
Reaction: React Oxetan-3-one + Protected Diamine +
. -
Deprotection: TFA/DCM deprotection to release the primary amine tail.
Module 2: Oxetane Ring Scission (The "Missing" Product)
The Issue: Low mass balance.[1] Crude NMR shows complex aliphatic multiplets around 3.5–4.0 ppm and loss of the characteristic oxetane "butterfly" signals (4.5–4.8 ppm).[1]
Mechanism: Oxetanes are strained ethers.[1] In the presence of strong Brønsted acids (pH < 4) or Lewis acids, the oxygen protonates, making the ring susceptible to nucleophilic attack by water (forming diols) or the solvent (forming alkoxy-alcohols).
Critical Control Points:
-
Acid Choice: Avoid
or strong mineral acids.[1] Even Acetic Acid (AcOH) can be risky if in large excess.[1] -
Reductant: Use Sodium Triacetoxyborohydride (
) .[1]-
Why? STAB allows reductive amination at pH 5–6, which is mild enough to preserve the oxetane ring [1].
often requires pH 3–4 adjustment, which is fatal to oxetanes.
-
Self-Validating Stability Test: Before adding the expensive diamine:
-
Dissolve Oxetan-3-one in your solvent (DCM or DCE).[1]
-
Add the acid catalyst you intend to use.[1]
-
Stir for 1 hour.
-
Take an aliquot for NMR.[1] If the oxetane signals (approx 4.7 ppm) are diminished, your conditions are too acidic.
Module 3: Bis-Alkylation & Oligomerization
The Issue:
LCMS shows dimer peaks (
Mechanism:
-
Bis-Alkylation: The primary amine tail of your product reacts with another molecule of oxetan-3-one.[1]
-
Polymerization: Cationic ring-opening polymerization of the oxetane initiated by the amine salts.[1]
Prevention:
-
High Dilution: Run the reaction at 0.1 M or lower to discourage intermolecular reactions.
-
Stoichiometry: Use a slight excess of the amine (1.2 equiv) relative to the ketone to ensure the ketone is consumed before it can react with the product. Note: This is opposite to standard reductive amination where ketone is often excess, but here the product is also a nucleophile.
Part 3: Recommended Experimental Protocol
This protocol prioritizes Regioselectivity (via protecting groups) and Ring Stability (via pH control).[1]
Reagents:
-
Oxetan-3-one (1.0 equiv)[1]
-
tert-butyl (2-(methylamino)ethyl)carbamate (1.1 equiv) [Protects primary amine][1]
- (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]
Step-by-Step:
-
Imine Formation (Pre-complexation): In a dry flask, dissolve tert-butyl (2-(methylamino)ethyl)carbamate in DCE. Add Oxetan-3-one.[1][2][3]
-
Reduction: Add
in one portion.-
Note: STAB releases AcOH slowly, maintaining internal pH ~5-6.[1] Do not add external AcOH unless reaction stalls after 4 hours.
-
-
Monitoring: Monitor by TLC/LCMS. Look for consumption of ketone.[1]
-
Workup (Crucial for Oxetanes):
-
Deprotection: Treat the intermediate with
in Dioxane (anhydrous) or TFA/DCM at for a short duration to remove the Boc group. Neutralize immediately after consumption of starting material to prevent acid-catalyzed ring opening of the final product.[1]
Part 4: Analytical Decision Tree
Use this flow to diagnose your crude reaction mixture.
Figure 2: Troubleshooting workflow for identifying impurity classes based on analytical data.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Wuitschik, G., Carreira, E. M., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Amino-oxetanes." Organic Letters, 12(9), 1944–1947. [Link][1]
Sources
Methods for removing impurities from crude N-(2-aminoethyl)-N-methyloxetan-3-amine
Technical Support Center: Oxetane-3-Amine Purification Hub Internal Knowledge Base ID: OX-PUR-003 Subject: Purification Protocols for Crude N-(2-aminoethyl)-N-methyloxetan-3-amine[1]
Part 1: The "Read Me First" – Critical Stability Warning
User Warning: You are working with a 3-monosubstituted oxetane .[1] Unlike their 3,3-disubstituted counterparts, these molecules lack the steric protection (gem-dimethyl effect) that blocks nucleophilic attack on the ring.
-
The Threat: The oxetane ring is thermodynamically unstable (approx. 107 kJ/mol ring strain). In the presence of Lewis or Brønsted acids , the ring oxygen protonates, activating the C-O bond for cleavage.
-
The Consequence: Standard silica gel chromatography will destroy your product, yielding ring-opened amino-alcohols (often seen as a "streak" on TLC or a baseline blob).[1]
-
The Golden Rule: All purification environments must be neutral or basic .[1] Never expose this compound to acidic aqueous washes (pH < 4) or untreated silica gel.
Part 2: Troubleshooting Guide (FAQs)
Q1: "I ran a standard silica column (DCM/MeOH), and my product vanished/yield was <20%."
Diagnosis: Acid-catalyzed decomposition. Silica gel (pH ~5-6) protonated the oxetane, leading to polymerization or hydrolysis.
Solution: You must "passivate" the silica. Pre-wash the column with eluent containing 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
Q2: "I cannot extract the product from the aqueous reaction mixture. It stays in the water phase."
Diagnosis: The molecule contains two amine centers (primary and tertiary) and an oxygenated ring, making it highly polar (LogP < 0). Standard extractions (EtOAc/Water) fail because the partition coefficient favors water.
Solution: Use the "Salting Out" technique. Saturate the aqueous phase with Potassium Carbonate (
Q3: "Distillation resulted in a polymerized gum in the flask." Diagnosis: Thermal ring opening. The bath temperature likely exceeded the stability threshold (typically >110°C for prolonged periods). Solution: Use Kugelrohr distillation (short path) under high vacuum (<0.5 mbar) to lower the boiling point. Keep the bath temperature below 80°C.
Part 3: Detailed Purification Protocols
Protocol A: The "Salting Out" Extraction (Recommended First Step)
Best for: Removing inorganic salts and non-polar impurities from crude reaction mixtures.
Causality: High ionic strength reduces the solubility of organic molecules in water (Hofmeister series), forcing the polar amine into the organic phase.
-
Basify: Ensure the aqueous reaction mixture is pH > 12 using 2M NaOH. (Note: The oxetane ring is generally stable to base).[2]
-
Saturation: Add solid
to the aqueous phase until no more dissolves (saturation point).-
Why
? It is non-nucleophilic and highly soluble, creating immense osmotic pressure.
-
-
Extraction: Extract with Dichloromethane (DCM) (
Volume of aqueous phase).-
Tip: Do not use Ethyl Acetate; it is too non-polar for this diamine.[1]
-
-
Drying: Dry organic layer over
(Sodium Sulfate).[3] Avoid if the product is extremely sensitive, as is slightly Lewis acidic.
Protocol B: Basified Silica Gel Chromatography
Best for: Separating the product from starting materials (e.g., N-methylethylenediamine).
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., DCM:MeOH 95:5) plus 2% Triethylamine (TEA) .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-spiked eluent. This neutralizes surface silanols (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Loading: Dissolve crude amine in minimal DCM (with 1% TEA) and load.
-
Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).
-
Detection: Stain with Ninhydrin (Primary amine turns purple) or Potassium Permanganate (
).
-
Protocol C: Scavenging Resin (Chemical Filtration)
Best for: Removing excess secondary amine starting material (N-methylethylenediamine) without distillation.
-
Select Resin: Use an Aldehyde-functionalized resin (e.g., Benzaldehyde polystyrene).[1]
-
Mechanism: The resin reacts selectively with the primary amine of the impurity (N-methylethylenediamine) to form an imine, which remains on the bead.
-
Wait! Your product also has a primary amine.[1] Do not use this if your product is the primary amine variant.
-
Correction: The target is N-(2-aminoethyl)-N-methyloxetan-3-amine.[1] It does possess a primary amine.[1] Therefore, electrophilic scavenger resins cannot be used .
-
Alternative: Use a Polystyrene-supported Isocyanate resin to scavenge unreacted oxetan-3-amine (secondary amine) if that was the starting material, but for removing N-methylethylenediamine, distillation or chromatography is required due to similar reactivity profiles.[1]
-
Part 4: Data & Decision Support
Table 1: Impurity Removal Matrix
| Impurity Type | Chemical Nature | Recommended Removal Method | Why? |
| Oxetan-3-one | Ketone (Starting Material) | Flash Chromatography | Significant polarity difference; Ketone is less polar than the diamine product.[1] |
| N-methylethylenediamine | Diamine (Starting Material) | High Vac Distillation / Chromatography | Hardest to remove.[1] Boiling point difference is key (SM BP: ~116°C vs Product BP: >180°C est). |
| Ring-opened Diols | Polar/Hydroxyl | "Salting Out" Extraction | These are extremely water-soluble and will remain in the aqueous phase if DCM is used for extraction.[1] |
| Oligomers | High MW | Kugelrohr Distillation | Non-volatile; they remain in the pot while product distills over. |
Visual Workflow: Purification Decision Tree
Caption: Decision logic for selecting the purification route based on crude complexity.
Visual Workflow: The "Salting Out" Mechanism
Caption: Mechanism of separating polar amines from aqueous byproducts using ionic saturation.[1]
References
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
University of Rochester. (n.d.). "Not Voodoo: Workup and Purification of Amines."[3] Not Voodoo X. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. [Link]
Sources
Refining mass spectrometry parameters for oxetane-containing molecules
Technical Support Center: Mass Spectrometry of Oxetane-Containing Molecules Status: Active | Ticket ID: OX-MS-OPT | Priority: High[1]
Executive Summary: The Oxetane Paradox
User Context: You are likely using oxetanes (e.g., 3,3-diaryloxetanes, 3-fluorooxetanes) as bioisosteres for carbonyls or gem-dimethyl groups to improve metabolic stability and solubility.[1][2][3][4] The Problem: While oxetanes resist metabolic degradation (microsomal stability), they are chemically fragile inside the mass spectrometer. Their high ring strain (~106 kJ/mol) makes them susceptible to In-Source Fragmentation (ISF) and acid-catalyzed ring opening before detection.[1]
This guide refines your MS parameters to preserve the molecular ion
Part 1: Diagnostic Workflow
Before changing parameters, identify if your loss of signal is chemical (degradation) or instrumental (fragmentation).[1]
Figure 1: Decision tree for isolating the root cause of oxetane signal loss. Follow the path based on your raw spectral data.
Part 2: Troubleshooting & Optimization Modules
Module A: Mitigating In-Source Fragmentation (ISF)
The Symptom: You see a strong signal, but it is not your parent mass.[1] Common losses include formaldehyde (
Protocol: The "Soft" Ionization Ramp Perform a direct infusion of your standard (1 µM) and run the following ramp.
| Parameter | Standard Setting | Oxetane Optimized Setting | Why? |
| Ionization Mode | ESI Positive | ESI Positive (Cold) | APCI is too hot and will thermally degrade the ring. |
| Source Temp | Reduces thermal energy transfer to the labile ring.[1][2] | ||
| Cone Voltage / DP | CRITICAL: High voltage accelerates ions into gas molecules, causing collision-induced breakup outside the collision cell.[1][2] | ||
| Desolvation Gas | High Flow | Medium Flow | Extremely high flow can induce turbulence and collisional heating. |
Expert Insight: If you cannot lower the voltage enough to save the
, try monitoring the Ammonium Adduct. The ammonium ion is a "softer" proton donor than a bare proton, often stabilizing the ring during flight.
Module B: Mobile Phase Chemistry (The Acid Trap)
The Symptom: Poor peak shape, tailing, or total signal loss despite high solubility.[1][2] The Mechanism: Oxetanes are susceptible to acid-catalyzed hydrolysis.[6] Strong acids like Trifluoroacetic Acid (TFA) in the mobile phase can open the ring while the compound is still on the LC column.
Protocol: Buffer Selection Matrix
| Mobile Phase Additive | Compatibility | Status | Notes |
| 0.1% TFA (pH ~2) | 🔴 Critical Fail | AVOID | Rapidly hydrolyzes oxetanes; suppresses ionization.[1][2] |
| 0.1% Formic Acid | 🟡 Caution | Use with Care | Acceptable for short runs, but can still induce degradation in sensitive 3-monosubstituted oxetanes.[1][2] |
| 10mM NH₄OAc (pH ~6.8) | 🟢 Recommended | GOLD STANDARD | Neutral pH preserves the ring. Ammonium ions suppress Na+ adducts. |
| 10mM NH₄HCO₃ (pH ~8) | 🟢 Recommended | Alternative | Good for basic analytes; oxetanes are stable in base.[1][2] |
Module C: The Sodium Adduct Problem
The Symptom: Signal is split between
Protocol: The "Sodium Displacement" Strategy
-
Remove Glassware: Sodium leaches from borosilicate glass. Use plastic/polypropylene containers for all solvents.
-
Force the Ammonium: Add 5–10 mM Ammonium Formate or Ammonium Acetate to the mobile phase.
Part 3: Mechanistic Visualization
Understanding why the ring opens helps you predict behavior for future analogs.
Figure 2: The bifurcation of oxetane stability.[1] High energy (Path A) triggers strain release fragmentation. Optimized conditions (Path B) preserve the molecular ion.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use APCI if ESI fails?
A: Generally, no .[1][2] APCI relies on a heated nebulizer (often
Q: My 3,3-disubstituted oxetane is stable, but my 3-monosubstituted one isn't. Why? A: The "Thorpe-Ingold" or gem-dimethyl effect. 3,3-disubstitution sterically protects the oxygen and stabilizes the ring conformation. Monosubstituted oxetanes are significantly more vulnerable to nucleophilic attack and hydrolysis. Treat monosubstituted oxetanes with extreme care (neutral pH only).[1]
Q: I see a peak at M+18. Is it water?
A: It is likely the Ammonium adduct (
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[4][8][9][10][11][12] Angewandte Chemie International Edition. (Foundational text on oxetane stability and properties).
-
Bull, J. A., et al. (2016).[1] "Exploiting the oxetane ring in drug discovery." Chemical Reviews. (Comprehensive review of synthesis and analysis).
-
Waters Corporation. "Controlling In-Source Fragmentation." Waters Support Library. (General guidelines on Cone Voltage effects).
-
Kaufman, A. (2020).[1] "Strategies for Mitigating In-Source Fragmentation in LC-MS." Journal of Chromatography A. (Technical strategies for labile compounds).
Sources
- 1. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agsanalitica.com [agsanalitica.com]
- 8. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 11. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-aminoethyl)-N-methyloxetan-3-amine Synthesis
Topic: Optimization of Reaction Conditions for N-(2-aminoethyl)-N-methyloxetan-3-amine Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Molecule Profile
Molecule: N-(2-aminoethyl)-N-methyloxetan-3-amine Primary Application: Medicinal chemistry building block used to introduce a polar, metabolic stability-enhancing motif (oxetane) while modulating LogD and pKa. Key Synthetic Challenge: The synthesis involves two competing amine nucleophiles and an acid-sensitive oxetane ring. Standard protocols often fail due to regioselectivity issues (wrong nitrogen reacting) or ring-opening decomposition.
This guide provides a validated "Happy Path" workflow, bypassing common pitfalls associated with oxetane instability and polyamine polarity.
The "Happy Path" Synthesis Protocol
Recommendation: Do not attempt direct reductive amination with unprotected N-methylethylenediamine. The primary amine (
Validated Route: Reductive amination using N-Boc-N-methylethylenediamine followed by controlled deprotection.
Step 1: Reductive Amination
| Parameter | Condition | Rationale |
| Limiting Reagent | Oxetan-3-one (1.0 equiv) | The ketone is the valuable electrophile. |
| Amine Partner | tert-butyl (2-(methylamino)ethyl)carbamate (1.1–1.2 equiv) | Blocks the primary amine; forces reaction at the secondary amine. |
| Reductant | Sodium triacetoxyborohydride (STAB) (1.4 equiv) | Milder than NaBH₄; selective for iminium ions over ketones; avoids toxic cyanide (NaCNBH₃). |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Aprotic, non-nucleophilic. DCE allows slightly higher T if needed, but DCM is easier to remove. |
| Catalyst | Acetic Acid (AcOH) (1.0 equiv) | Essential to catalyze iminium formation. Critical: Do not exceed pH < 4 to protect the oxetane. |
| Temperature | 20–25 °C | Heat (>40 °C) promotes oxetane ring opening. |
| Time | 4–16 hours | Monitor by LCMS for disappearance of ketone. |
Protocol:
-
Dissolve Oxetan-3-one and N-Boc-N-methylethylenediamine in anhydrous DCE (0.1 M concentration).
-
Add AcOH (1.0 equiv). Stir for 30–60 minutes to allow equilibrium formation of the iminium species.
-
Add STAB (1.4 equiv) in one portion.
-
Stir at room temperature under nitrogen.
-
Quench: Add saturated aqueous
(gas evolution). Stir vigorously for 20 mins. -
Workup: Extract with DCM (3x). Dry organics over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The Boc-protected intermediate is lipophilic and easy to purify.
Step 2: Controlled Deprotection (The Danger Zone)
Risk:[1][2][3] Strong acids (HCl/dioxane) can open the oxetane ring via protonation of the ether oxygen.
Recommended Protocol:
-
Dissolve intermediate in DCM (0.1 M).
-
Cool to 0 °C .
-
Add Trifluoroacetic acid (TFA) dropwise (Ratio 4:1 DCM:TFA).
-
Stir at 0 °C and monitor closely by LCMS (usually 1–2 hours). Do not warm to RT if possible.
-
Immediate Quench: Pour into ice-cold saturated
or use a basic resin (SCX-2) immediately. Do not concentrate the acidic solution , as the high concentration of TFA during evaporation will destroy the oxetane.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a mass corresponding to 'M+18' or ring-opened byproducts."
Diagnosis: Acid-catalyzed hydrolysis. The oxetane ring has opened to form a 1,3-diol or amino-alcohol derivative. Root Causes:
-
Acidity: Reaction pH dropped below 4 during reductive amination.
-
Temperature: Reaction or workup was performed >40 °C.
-
Deprotection: Concentrating TFA solutions on the rotovap heated the oxetane in the presence of strong acid.
Corrective Action:
-
During Synthesis: Reduce AcOH to 0.5 equiv or use a Lewis Acid like
(though STAB/AcOH is generally safer for oxetanes if T is controlled). -
During Deprotection: Switch to TMSOTf / 2,6-lutidine for Boc removal under mild conditions if TFA causes decomposition. Alternatively, use HCl in ether at -20 °C.
Issue 2: "Low yield; Starting material (ketone) remains."
Diagnosis: Incomplete iminium formation or stalled reduction.[1] Root Causes:
-
Sterics: The secondary amine (N-methyl) is sterically hindered, making iminium formation slow compared to primary amines.
-
Wet Solvents: STAB decomposes in the presence of water/moisture over time.
Corrective Action:
-
Pre-complexation: Stir the ketone, amine, and AcOH for 2 hours before adding STAB. Add 4Å molecular sieves to the reaction to drive the equilibrium toward the iminium species.
-
Reagent Quality: Use a fresh bottle of STAB.
Issue 3: "I cannot isolate the product; it's not extracting into the organic layer."
Diagnosis: The product is a highly polar, hydrophilic polyamine. Root Causes:
-
At neutral/acidic pH, the molecule is protonated and stays in the aqueous phase.
-
Even at basic pH, the small polar footprint makes it water-soluble.
Corrective Action (The "Expert" Fix):
-
Do not use liquid-liquid extraction.
-
Use SCX-2 (Strong Cation Exchange) Cartridges:
-
Load the crude reaction mixture (post-deprotection) onto an SCX-2 cartridge (dissolved in MeOH/DCM).
-
Wash with MeOH (elutes non-basic impurities).
-
Elute product with 2M
in MeOH . -
Concentrate to obtain the free base.
-
Visualizing the Workflow
Diagram 1: Synthesis Decision Tree & Risk Assessment
Caption: Synthesis pathway comparison highlighting the necessity of protecting groups to achieve the correct regiochemistry.
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic flow for common failures in oxetane reductive amination.
References
-
Oxetane Stability & Synthesis: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006, 45(46), 7736–7739.
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Amino-Oxetane Properties: Barnes-Seeman, D. "Analysis of the Structural and Physicochemical Properties of 3-Aminooxetanes."[5] ACS Medicinal Chemistry Letters, 2016.
-
Oxetane Ring Strain: Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 2016, 116(19), 12150–12233.
Sources
Validation & Comparative
Technical Guide: Aqueous Solubility Profiling of Oxetane vs. Non-Oxetane Analogues
Topic: Comparing aqueous solubility of oxetane vs non-oxetane analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In modern lead optimization, the "magic methyl" effect is well documented, but the "oxetane switch" has emerged as a superior strategy for modulating physicochemical properties.[1] This guide analyzes the structural and thermodynamic drivers that allow oxetane (1,3-epoxypropane) moieties to drastically enhance aqueous solubility compared to their gem-dimethyl and carbonyl analogues. We provide comparative data, mechanistic insights, and a validated thermodynamic solubility protocol for accurate benchmarking.
Mechanistic Basis: The Solubility Driver
The oxetane ring is not merely a spacer; it is a high-dipole, metabolic shield. When replacing a gem-dimethyl group or a carbonyl, oxetane introduces a unique combination of vectors that favor solvation without compromising lipophilic ligand efficiency (LipE).
The Dipole & Solvation Effect
Unlike the lipophilic gem-dimethyl group, the oxetane oxygen possesses two lone pairs exposed in a strained 4-membered ring.
-
Dipole Moment: Oxetane exhibits a dipole moment of ~1.9 D (vs. ~0 D for gem-dimethyl). This permanent dipole facilitates strong dipole-dipole interactions with water molecules.
-
Hydrogen Bond Acceptance (HBA): The exposed oxygen serves as a potent HBA. The ring strain (~106 kJ/mol) increases the
-character of the C-O bonds, leaving the oxygen lone pairs in orbitals with higher -character, making them more available for hydrogen bonding with the aqueous solvent shell.
Structural Bioisosterism
-
Vs. gem-Dimethyl: Oxetane reduces LogP (typically by 0.4–1.0 units) and blocks metabolic soft spots (CYP450 oxidation) while maintaining a similar steric volume.
-
Vs. Carbonyl: Oxetane acts as a stable carbonyl bioisostere.[2][3][4] It mimics the H-bond acceptance of a ketone but lacks the electrophilicity (avoiding glutathione adducts) and prevents epimerization of adjacent chiral centers.
Visualizing the Property Shift
The following diagram illustrates the physicochemical shifts when transitioning from standard moieties to an oxetane core.
Figure 1: Impact of oxetane incorporation on key physicochemical parameters relative to common bioisosteres.[5][6][7]
Comparative Data Analysis
The following data aggregates findings from seminal medicinal chemistry campaigns (e.g., Wuitschik et al., Pfizer, Roche) demonstrating the magnitude of solubility improvement.
Table 1: Physicochemical Impact of Oxetane Substitution
Data represents mean shifts observed in matched molecular pairs (MMP).
| Parameter | gem-Dimethyl Analog | Oxetane Analog | Net Effect | Mechanistic Rationale |
| LogD (pH 7.4) | High (Baseline) | -0.5 to -1.3 | Lipophilicity Reduction | Introduction of polar ether oxygen reduces partitioning into octanol. |
| Solubility (Aq) | Low (< 10 µM) | High (> 100 µM) | ↑ 10x to 4000x | Enhanced H-bonding with water; disruption of crystal lattice energy. |
| Metabolic Cl | High (Rapid) | Low (Stable) | Stability Increase | Removal of labile C-H bonds; steric bulk prevents CYP access. |
| pKa (Proximal) | High (Basic) | -1.0 to -2.5 units | Basicity Attenuation | Inductive electron withdrawal by oxetane oxygen reduces amine protonation. |
Case Study: EZH2 Inhibitor Optimization (Pfizer)
In the development of PF-06821497, a dimethylisoxazole moiety was replaced with an oxetane-containing group.[8]
-
Compound A (Dimethylisoxazole): High crystallinity, Solubility < 1 µg/mL.
-
Compound B (Oxetane): Solubility > 150 µg/mL .
-
Result: The oxetane broke the planarity/symmetry of the crystal lattice and increased polarity, solving the formulation bottleneck.
Experimental Protocol: Thermodynamic Solubility Assay
Standard kinetic solubility assays (DMSO precipitation) often overestimate solubility for oxetanes due to supersaturation effects. For accurate benchmarking, a Thermodynamic Solubility protocol is required.
Principle
This assay measures the concentration of a compound in a saturated solution in equilibrium with excess solid at a defined pH and temperature. It accounts for the crystal lattice energy, which is critical when comparing oxetanes (which often alter packing) to gem-dimethyl analogues.
Workflow Diagram
Figure 2: Thermodynamic solubility workflow ensuring equilibrium conditions.
Detailed Methodology
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4)
-
HPLC Grade Acetonitrile
-
Reference Standard (purity >95%)
Protocol Steps:
-
Preparation: Weigh 1–2 mg of the solid oxetane analogue and the non-oxetane comparator into separate 1.5 mL glass vials.
-
Solvent Addition: Add 500 µL of pH 7.4 phosphate buffer. Cap tightly.
-
Equilibration: Agitate on an orbital shaker (500 rpm) at 25°C for 24 hours.
-
Expert Insight: Visually inspect after 1 hour. If the solution is clear, the compound has fully dissolved. Add more solid until a suspension persists.
-
-
pH Check: Measure the pH of the supernatant.
-
Validation Point: Highly soluble oxetane amines can shift the buffer pH. If pH deviates >0.2 units, adjust or re-run with stronger buffer capacity.
-
-
Filtration: Filter the supernatant using a 0.2 µm PVDF syringe filter (pre-saturated to prevent drug loss) or centrifuge at 15,000 rpm for 10 mins.
-
Quantification: Dilute the filtrate with Mobile Phase (e.g., 50:50 ACN:Water) to fit within the linear range of the detector. Inject onto HPLC-UV (or LC-MS for low solubility comparators).
-
Calculation:
Strategic Recommendations
When should you deploy the "Oxetane Switch"?
-
The "Grease" Problem: If your lead compound has a gem-dimethyl group and high LogD (>3.5) leading to poor metabolic stability, replace the gem-dimethyl with an oxetane. Expect a LogD drop of ~1.0.
-
The "Brick Dust" Problem: If your compound is planar and highly crystalline (insoluble), the oxetane ring (puckered geometry) can disrupt crystal packing while providing a solvation handle.
-
Amine Basicity: If a basic amine is causing hERG liability or poor permeation, an adjacent oxetane ring will lower the pKa by 1–2 units via induction, potentially improving the safety profile without killing potency.
References
-
Wuitschik, G., et al. (2010).[9][10] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[9] Link
-
Burkhard, J. A., et al. (2010).[9][10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][5][7][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of EZH2 Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Alelyunas, Y. W., et al. (2009).[14] Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates.[14] European Journal of Pharmaceutical Sciences, 37(3-4), 172-182. Link
Sources
- 1. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inventivapharma.com [inventivapharma.com]
Validating Analytical Methods for N-(2-aminoethyl)-N-methyloxetan-3-amine: A Comparative Technical Guide
Executive Summary & Core Challenge
The assessment of N-(2-aminoethyl)-N-methyloxetan-3-amine presents a "perfect storm" of analytical challenges. As a building block often used to introduce the oxetane "gem-dimethyl" bioisostere into drug candidates, its purity is critical. However, standard workflows fail due to three intrinsic properties:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless.[1][2] -
High Polarity: The diamine motif causes immediate elution (void volume) and severe tailing on C18 columns.
-
Chemical Lability: The strained oxetane ring is susceptible to acid-catalyzed ring opening, a degradation pathway often inadvertently triggered by standard acidic mobile phases (0.1% TFA).[1][2]
This guide compares two validated approaches: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) versus Pre-column Derivatization (FMOC-Cl) with RP-HPLC-UV .[1][2]
Technical Analysis of Methods
Method A: HILIC-CAD (The Modern Standard)
Mechanism: HILIC utilizes a water-rich layer on a polar stationary phase to retain polar analytes.[1][2] Charged Aerosol Detection (CAD) provides near-universal response independent of optical properties.[1][2]
-
Why it works: The high organic mobile phase (Acetonitrile) preserves the oxetane ring (low water activity), while the polar stationary phase retains the amine without ion-pairing reagents.
-
Critical Control: Buffer pH must be maintained > 4.5 to prevent on-column hydrolysis of the oxetane.[2]
Method B: FMOC-Derivatization RP-HPLC (The Traditional Alternative)
Mechanism: Reacting the primary and secondary amines with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to generate a hydrophobic, UV-active species detectable at 265 nm.[1][2]
-
Why it works: It adds a strong chromophore and sufficient hydrophobicity to allow retention on standard C18 columns.
-
Critical Risk: The derivatization reaction is basic (pH 9-10), which is stable for oxetanes, but the subsequent quench and HPLC separation often use acidic modifiers that can degrade the sample during analysis.
Comparative Performance Matrix
| Feature | Method A: HILIC-CAD | Method B: FMOC-Derivatization |
| Specificity | High (Separates ring-opened impurities) | Medium (Derivatization artifacts interfere) |
| Sensitivity (LOD) | ~1-5 ng on-column | < 0.5 ng on-column (Fluorescence) |
| Precision (RSD) | < 2.0% | 2.5 - 5.0% (Prep variability) |
| Sample Integrity | High (Direct injection) | Risk of degradation during prep |
| Throughput | High (15 min run) | Low (30 min prep + 20 min run) |
| Suitability | Recommended for Purity | Recommended for Trace Analysis |
Experimental Protocols
Protocol A: HILIC-CAD (Recommended)[1][2]
Objective: Direct purity assessment without sample modification.
-
Column: Zwitterionic HILIC (e.g., ZIC-pHILIC), 150 x 2.1 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
Detection: CAD (Evaporation Temp: 35°C; Power Function: 1.0).
-
Flow Rate: 0.3 mL/min.
Scientist's Note: We use Ammonium Acetate at pH 6.8. Do not use Formic Acid (pH ~2.[1][2]5) as it will catalyze the opening of the oxetane ring to the corresponding 1,3-diol during the run, creating a "ghost" impurity peak.
Protocol B: FMOC Derivatization
Objective: Trace quantification when CAD is unavailable.
-
Reagent Prep: 5 mM FMOC-Cl in dry Acetonitrile. Borate buffer (0.2 M, pH 9.5).[1]
-
Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC reagent.
-
Incubation: 2 minutes at ambient temperature (rapid reaction).
-
Quench: Add 10 µL Adamantanamine (scavenges excess FMOC) to prevent large reagent peaks.
-
Separation: C18 Column, Water/ACN gradient with 0.05% Acetic Acid.
Validation Framework (ICH Q2(R2) Aligned)
To validate the HILIC-CAD method, you must prove it can detect the specific degradation products of the oxetane.
Specificity: The Acid Stress Test
The most critical validation step for oxetanes is proving the method separates the parent from its ring-opened hydrolysis product.
-
Stress Condition: Dissolve sample in 0.1 M HCl. Sonicate for 30 mins at 40°C. Neutralize with NaOH.
-
Acceptance Criteria: Resolution (
) > 1.5 between Parent Peak and the Degradant (Diol).[1] -
Mass Balance: The decrease in Parent area must match the appearance of Degradant area (corrected for response factors).
Linearity & Range
-
Range: 0.05% (impurity level) to 120% (assay level).
-
CAD Consideration: CAD response is curvilinear. You must use a quadratic fit (
) or plot log(Response) vs. log(Concentration) for linearity .[1][2]
Visualizations
Diagram 1: Method Selection Logic
A decision tree to guide the analyst based on lab capabilities and sensitivity needs.
Caption: Decision logic for selecting the analytical approach based on detector availability and sensitivity requirements.
Diagram 2: Oxetane Specificity & Degradation
Visualizing the acid-catalyzed failure mode that the method must detect.
Caption: The acid-catalyzed hydrolysis pathway. Validation must demonstrate separation between the Intact Oxetane and the 1,3-Diol degradant.
References
-
International Council for Harmonisation (ICH). (2024).[1][2][3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][2] [Link]
-
Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935.[1][2] (Foundational text on Oxetane stability). [Link][1][2]
-
Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
Comparative Chemical Reactivity: Oxetane vs. Azetidine in Drug Design
[2][3][4]
Executive Summary
In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy structures) has elevated the status of saturated four-membered heterocycles. Oxetane and azetidine are not merely structural homologs; they are distinct functional tools.[1]
The Core Distinction:
-
Oxetane is primarily a polarity modulator and metabolic blocker .[1] It acts as a stable, polar surrogate for gem-dimethyl or carbonyl groups, significantly lowering LogD without introducing basicity.[1]
-
Azetidine is a scaffold builder and amine modulator .[1] It serves as a rigidified amine linker.[1] Its high basicity (pKa ~11.[1]3) usually necessitates N-functionalization (amides, sulfonamides) to avoid hERG liability or poor permeation, whereas oxetane is often used as a C-substituted appendage.[1]
Part 1: Physicochemical Profile[1][5][6]
The utility of these rings is dictated by their strain energy and electronic properties. While their ring strain is nearly identical, their interaction with biological systems differs due to the basicity of the heteroatom.
Table 1: Comparative Physicochemical Metrics
| Feature | Oxetane ( | Azetidine ( | Impact on Drug Design |
| Ring Strain (SE) | ~25.5 kcal/mol | ~26.0 kcal/mol | Both provide high driving force for ring-opening reactions if activated; however, kinetic stability is high under physiological conditions. |
| Basicity (pKa) | ~ -2.0 (Conj.[1] Acid) | 11.29 (Conj.[1][2] Acid) | Critical Difference. Oxetane is neutral.[1][3] Azetidine is a strong base (stronger than dimethylamine), requiring capping (e.g., Boc, amide) in most drug scaffolds.[1] |
| Dipole Moment | ~1.9 D | ~2.1 D | Both rings increase polarity relative to cycloalkanes, aiding solubility.[1] |
| LogP Effect | Lowers LogP significantly (approx -1.0 unit vs gem-dimethyl).[1] | Lowers LogP, but effect is pH-dependent unless N-capped.[1] | Oxetane is superior for "solubility rescue" of lipophilic leads.[1] |
| H-Bonding | H-Bond Acceptor (weak) | H-Bond Donor/Acceptor | Oxetane accepts H-bonds similar to a ketone but is metabolically robust.[1] |
The "Oxetane Effect"
The oxetane ring is often described as a "metabolic sink." Unlike the gem-dimethyl group, which is prone to CYP450-mediated oxidation (methyl hydroxylation), the oxetane ring is generally resistant to oxidative metabolism while simultaneously increasing aqueous solubility (often >100-fold) due to its high polarity and low lipophilicity.
Part 2: Reactivity Landscapes[1]
The chemical stability of these rings dictates their synthetic accessibility and shelf-life.
Acid-Catalyzed Ring Opening
-
Oxetane: Vulnerable.[1] Under strongly acidic conditions (e.g., 1M HCl, heat), oxetanes can protonate and undergo nucleophilic attack by the counterion (e.g.,
) or solvent (water), leading to ring opening (forming chlorohydrins or diols). However, they are surprisingly stable to weak acids and physiological pH.[1] -
Azetidine: Robust.[1] The nitrogen protonates readily (forming the azetidinium ion), but this ammonium species is kinetically resistant to nucleophilic attack compared to the oxonium intermediate of oxetane. Ring opening usually requires activation (e.g., quaternization with alkyl halides) or harsh Lewis acids.[1]
Nucleophilic Substitution[1]
-
Oxetane: Stable to most basic nucleophiles (Grignards, lithiates) at room temperature, making it a compatible protecting group or scaffold during basic synthesis steps.[1]
-
Azetidine: The free amine is nucleophilic (
-alkylation). Once substituted (e.g., -Boc), the ring is inert to external nucleophiles.
Diagram 1: Chemical Reactivity Flowchart
This diagram illustrates the divergent stability profiles of the two rings under stress conditions.
Caption: Comparative stability pathways. Oxetanes are liable to acid-mediated opening via oxonium intermediates, while azetidines form stable ammonium salts.[1]
Part 3: Experimental Protocol – Stability Profiling
For drug discovery teams, verifying the integrity of these rings under physiological and synthetic conditions is mandatory. The following protocol is a self-validating system to quantify ring stability.
Protocol: Comparative Acid/Metabolic Stability Assay
Objective: Determine the half-life (
Reagents & Equipment[1][4]
-
Test Compounds: 3,3-disubstituted oxetane and N-substituted azetidine analogs (10 mM DMSO stock).
-
Media A (Gastric): 0.1 N HCl (pH 1.0).
-
Media B (Neutral): 100 mM Phosphate buffer (pH 7.4).
-
Internal Standard: Verapamil or Caffeine.[1]
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation of Incubation Mixtures:
-
Dilute DMSO stock of test compound to 10 µM final concentration in Media A and Media B separately.
-
Control: Prepare a sample in pure acetonitrile/water to establish
baseline.[1]
-
-
Incubation:
-
Incubate samples at 37°C in a shaking water bath.
-
Time points: 0, 15, 30, 60, 120, and 240 minutes.[1]
-
-
Sampling & Quenching:
-
At each time point, remove 50 µL aliquot.
-
Immediately quench into 200 µL cold Acetonitrile containing the Internal Standard.
-
Crucial Step: For the pH 1 samples, the quench solution must contain 1% Ammonium Hydroxide to neutralize the acid immediately and prevent degradation during LC-MS injection.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 10 min) to pellet precipitated salts/proteins.
-
Inject supernatant onto LC-MS.[1] Monitor the parent ion
. -
Detection of Ring Opening: Monitor specifically for
(hydration/diol formation) or (chlorohydrin formation in HCl).
-
-
Data Calculation:
Acceptance Criteria:
Part 4: Strategic Decision Guide (Bioisosterism)
When should a chemist deploy an oxetane versus an azetidine?
Diagram 2: Medicinal Chemistry Decision Tree
Caption: Decision logic for selecting four-membered rings based on specific physicochemical liabilities of the lead compound.
References
-
Wuitschik, G., et al. (2010).[1][5][6][7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2006).[1][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D. (2013).[1] The Structural and Functional Utility of the Azetidine Ring System in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016).[1][6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Petter, R. C., et al. (2024).[1] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Link
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Structurally Similar Polyamines
Abstract
Polyamines—ubiquitous, polycationic molecules—are fundamental to cellular physiology, governing processes from proliferation to apoptosis. This guide provides a comparative analysis of the biological effects of the primary endogenous polyamines (putrescine, spermidine, and spermine) and their structurally similar synthetic analogs. We delve into their differential impacts on key cellular functions, supported by experimental data and detailed protocols. This document is designed for researchers, scientists, and drug development professionals to serve as a technical resource for understanding and investigating polyamine biology.
Introduction to Polyamines
What are Polyamines?
Polyamines are aliphatic cations essential for cell growth and differentiation.[1][2] The primary natural polyamines in mammalian cells are the diamine putrescine, the triamine spermidine, and the tetramine spermine.[3][4] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their function.[3] Structurally similar synthetic polyamine analogs have been developed as therapeutic agents, particularly in oncology, to interfere with the functions of their natural counterparts.[1][2][5]
The Polyamine Metabolic Pathway: A Central Hub of Cellular Regulation
The intracellular concentrations of polyamines are tightly regulated through a complex network of biosynthesis, catabolism, and transport.[6] The biosynthesis pathway begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[6][7][8] Spermidine and spermine are subsequently synthesized by the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcAdoMet).[8][9] Polyamine catabolism involves the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermidine and spermine, marking them for degradation or export.[8] This metabolic pathway is a critical target for therapeutic intervention, especially in diseases characterized by high rates of cell proliferation, such as cancer.[10]
Figure 1: Simplified diagram of the polyamine metabolic pathway.
Physiological Roles of Endogenous Polyamines
Endogenous polyamines are indispensable for a multitude of physiological processes. They are critically involved in cell proliferation, differentiation, and apoptosis.[7][11] Their ability to bind to nucleic acids stabilizes DNA and RNA structures and influences gene expression and protein synthesis.[3][11] Polyamines also play roles in ion channel function, autophagy, and maintaining redox homeostasis.[7] The precise biological effect is often dependent on the specific polyamine and its intracellular concentration.
Comparative Biological Effects of Endogenous Polyamines
Putrescine, Spermidine, and Spermine: A Tale of Three Amines
While all three major endogenous polyamines are crucial for cellular function, they exhibit distinct biological effects. Putrescine, the diamine precursor, is essential for initiating the biosynthesis of higher polyamines.[8] Spermidine, a triamine, has been shown to be critical for autophagy and has been linked to longevity.[4][12] Spermine, a tetramine, has a strong affinity for DNA and is a potent regulator of gene expression and ion channel activity.[3]
Impact on Cell Proliferation and Growth
A hallmark of polyamines is their absolute requirement for cell proliferation. Depletion of intracellular polyamines leads to a cessation of cell growth.[6][13][14] This is primarily due to their roles in DNA replication, transcription, and translation. While all three are involved, spermidine and spermine are generally considered more potent in sustaining proliferation than putrescine alone. In many cell types, a higher spermidine to spermine ratio is associated with active proliferation.[4]
Role in Apoptosis and Autophagy
The role of polyamines in programmed cell death is complex and context-dependent. Depletion of intracellular polyamines can trigger apoptosis through a mitochondria-mediated pathway, involving caspase activation.[13][14] Conversely, high levels of polyamines or their catabolic byproducts, such as hydrogen peroxide and aldehydes, can also induce apoptosis.[12][15][16][17] Spermidine is a well-established inducer of autophagy, a cellular recycling process that can promote cell survival under stress but can also lead to cell death.[4][12]
Gene Regulation and Epigenetic Modifications
Polyamines can influence gene expression at multiple levels. Their interaction with DNA can alter chromatin structure and affect the binding of transcription factors.[11] Spermidine is a precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a post-translational modification essential for the translation of specific mRNAs.[12]
Table 1: Comparative Biological Effects of Endogenous Polyamines
| Feature | Putrescine | Spermidine | Spermine |
| Primary Role | Precursor for spermidine and spermine synthesis | Essential for cell growth, autophagy, eIF5A hypusination | DNA stabilization, gene expression, ion channel modulation |
| Effect on Proliferation | Supports proliferation, but less potent than higher polyamines | Strongly promotes proliferation | Strongly promotes proliferation |
| Role in Apoptosis | Depletion induces apoptosis | Depletion induces apoptosis; high levels can be pro-apoptotic | Depletion induces apoptosis; high levels can be pro-apoptotic |
| Role in Autophagy | Less defined role | Potent inducer of autophagy | Can modulate autophagy |
| Affinity for Nucleic Acids | Lower | Intermediate | Highest |
Synthetic Polyamine Analogs: Therapeutic Potential and Comparative Effects
Rationale for Developing Polyamine Analogs
The critical role of polyamines in cell proliferation has made their metabolic pathway an attractive target for cancer therapy.[10] Synthetic polyamine analogs are designed to interfere with polyamine metabolism and function.[1][2][5] These analogs can act as antimetabolites, depleting intracellular polyamines, or as mimetics that displace natural polyamines from their binding sites without substituting their growth-promoting functions.[1][10]
Case Studies: Comparing Specific Analogs with Natural Polyamines
-
α-Difluoromethylornithine (DFMO): An irreversible inhibitor of ODC, DFMO effectively depletes putrescine and spermidine.[1][10] While effective in preclinical models, its efficacy as a single agent in clinical trials has been limited due to compensatory mechanisms.[1][10]
-
Bis(ethyl)spermine (BESpm): A spermine analog that downregulates polyamine biosynthesis and strongly induces SSAT activity, leading to the depletion of all three natural polyamines.[4] It has shown potent cytotoxic effects in various cancer cell models.[4]
Table 2: Comparison of a Natural Polyamine and Synthetic Analogs
| Compound | Mechanism of Action | Primary Biological Effect | Therapeutic Application |
| Spermine (Natural) | Binds to nucleic acids, modulates enzyme activity | Promotes cell proliferation and survival | Not a therapeutic agent |
| DFMO (Analog) | Irreversible inhibitor of ODC | Depletes putrescine and spermidine, inhibits proliferation | Cancer chemoprevention and treatment |
| BESpm (Analog) | Induces SSAT, inhibits ODC and AdoMetDC | Depletes all natural polyamines, induces apoptosis | Investigational anticancer agent |
Key Experimental Protocols for Polyamine Research
Quantification of Intracellular Polyamine Pools by HPLC
Rationale: Accurate quantification of intracellular polyamine levels is crucial for understanding their role in cellular processes. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used and robust method.
Protocol:
-
Cell Lysis: Harvest and wash cells, then lyse in perchloric acid.
-
Derivatization: Neutralize the lysate and derivatize the polyamines with an agent like dansyl chloride or o-phthalaldehyde (OPA) to make them fluorescent.
-
Chromatographic Separation: Separate the derivatized polyamines on a reverse-phase HPLC column.
-
Detection: Detect the separated polyamines using a fluorescence detector.
-
Quantification: Calculate polyamine concentrations by comparing peak areas to those of known standards.
Measuring Cell Proliferation: A BrdU Assay Protocol
Rationale: To assess the impact of polyamines or their analogs on cell growth, a proliferation assay is essential. The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of proliferating cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with the desired concentrations of polyamines or analogs for a specified duration.
-
BrdU Labeling: Add BrdU to the culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.
-
Antibody Incubation: Incubate with a peroxidase-conjugated anti-BrdU antibody.
-
Substrate Addition: Add a colorimetric substrate and measure the absorbance, which is proportional to the amount of incorporated BrdU.
Assessing Apoptosis: Annexin V/PI Staining by Flow Cytometry
Rationale: To determine if changes in polyamine levels induce apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA-binding dye that is excluded by live cells but stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash them.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Figure 2: Workflow for studying the effects of polyamine analogs.
Discussion and Future Directions
Interpreting Comparative Data: The Devil is in the Details
When comparing the biological effects of different polyamines and their analogs, it is crucial to consider the cellular context. The response to a specific polyamine can vary significantly between cell types and can be influenced by the metabolic state of the cell.[1] For instance, cancer cells with a high proliferative rate and upregulated polyamine transport systems may be more sensitive to polyamine analogs.[10]
Emerging Roles and Unanswered Questions
The field of polyamine research continues to evolve, with new roles for these molecules being discovered in areas such as aging, immunity, and neurological function.[4] The synergistic effects of combining polyamine-targeted therapies with other treatments, such as immunotherapy, represent a promising area of investigation.[18] Further research is needed to fully elucidate the molecular mechanisms by which different polyamines exert their specific biological effects and to develop more selective and effective polyamine-based therapeutics.
References
-
Wang, C., & Delcros, J. G. (2005). Molecular mechanisms of polyamine analogs in cancer cells. PubMed, 35(3), 241-247. [Link]
-
Wallace, H. M., & Fraser, A. V. (2003). Polyamine analogues as anticancer drugs. Biochemical Society Transactions, 31(2), 393-396. [Link]
-
Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Journal of Biological Chemistry, 293(48), 18715-18723. [Link]
-
Kahana, C. Polyamines. Chaim Kahana's Lab, Weizmann Institute of Science. [Link]
-
Lee, J., et al. (2022). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Taylor & Francis Online, 30(1), 2200827. [Link]
-
Li, J., et al. (2020). Polyamine biosynthesis and metabolic transport pathways. ResearchGate. [Link]
-
Seiler, N. (2002). Development of polyamine analogs as cancer therapeutic agents. Current Pharmaceutical Design, 8(2), 119-139. [Link]
-
Cremades, O., et al. (2005). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Journal of Biochemical and Biophysical Methods, 63(3), 219-228. [Link]
-
Raina, A., & Jänne, J. (1975). Physiology of the natural polyamines putrescine, spermidine and spermine. Medical Biology, 53(3), 121-147. [Link]
-
Profacgen. Ornithine Decarboxylase (ODC) Activity Assay Kit. [Link]
-
Seiler, N. (2001). Thirty Years of Polyamine-Related Approaches to Cancer Therapy. Retrospect and Prospect. Part 2. Structural Analogues and Derivatives. Current Drug Targets, 2(3), 275-302. [Link]
-
ResearchGate. The biological function of polyamines. [Link]
-
Seiler, N. (2002). Development of Polyamine Analogs as Cancer Therapeutic Agents. Current Pharmaceutical Design, 8(2), 119-139. [Link]
-
Lu, B., et al. (2022). Polyamine Detection Methods. Encyclopedia MDPI. [Link]
-
Ali, M. A., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Nutrients, 13(9), 3054. [Link]
- Foster, S. A., & Holbert, M. A. (2014). Method For Assaying The Activity Of Spermidine/Spermine N1-Acetyltransferase.
-
Blachier, F., et al. (2020). The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine. International Journal of Molecular Sciences, 21(2), 476. [Link]
-
Paudel, U., & Khan, M. A. (2023). An Overview of Polyamines as a Health-Promoting Agent for Human Health. Journal of Pharmaceutical Research International, 35(18), 36-47. [Link]
-
Han, C. C., et al. (2010). A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1. Analytical Biochemistry, 405(1), 108-114. [Link]
-
Minguet, E. G., et al. (2008). Evolutionary Diversification in Polyamine Biosynthesis. Molecular Biology and Evolution, 25(10), 2119-2128. [Link]
-
Mohapatra, S., et al. (2010). Polyamines in the Context of Metabolic Networks. USDA Forest Service. [Link]
-
Tinoco, M. L. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 992471. [Link]
-
Ran, X., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. International Journal of Molecular Sciences, 23(17), 9691. [Link]
-
Tinoco, M. L. F., et al. (2022). Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. ResearchGate. [Link]
-
Watanabe, T., et al. (2008). Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate. Analytical Biochemistry, 376(2), 278-280. [Link]
-
van der Meer, T., et al. (2023). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv. [Link]
- Foster, S. A., & Holbert, M. A. (2004). Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT).
-
Tassino, G., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1331, 44-51. [Link]
-
Wikipedia. Spermidine. [Link]
-
Miragaia, R. J., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. [Link]
-
Flescher, E., et al. (2002). Induction of apoptosis by polyamine metabolites in immunocompetent cells and different tumor cell lines. Arthritis Research, 4(Suppl 1), S53. [Link]
-
Agostinelli, E., et al. (2021). Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5. International Journal of Molecular Sciences, 22(15), 8206. [Link]
-
Oxford Healthspan. (2025). Food-Derived vs Synthetic Spermidine: What is the Difference?. [Link]
-
Choi, Y. H., et al. (2002). Polyamine depletion induces apoptosis through mitochondria-mediated pathway. Journal of Biochemistry, 131(5), 723-729. [Link]
-
Flescher, E., et al. (2002). Induction of apoptosis by polyamine metabolites in immunocompetent cells and different tumor cell lines. ResearchGate. [Link]
-
Mahalwar, P., et al. (2016). Spermidine, but not spermine, is essential for pigment pattern formation in zebrafish. Development, 143(10), 1695-1704. [Link]
-
Zhang, Y., et al. (2023). Effects of Spermidine on Mouse Gut Morphology, Metabolites, and Microbial Diversity. Foods, 12(3), 643. [Link]
-
Choi, Y. H., et al. (2002). Polyamine Depletion Induces Apoptosis through Mitochondria-Mediated Pathway. Request PDF on ResearchGate. [Link]
-
Pegg, A. E. (2009). Current Status of the Polyamine Research Field. Methods in Molecular Biology, 559, 3-14. [Link]
-
ResearchGate. Proliferation assay comparison. [Link]
-
D'Amico, D., et al. (2020). Polyamine-controlled proliferation and protein biosynthesis are independent determinants of hair follicle stem cell fate. bioRxiv. [Link]
Sources
- 1. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology of the natural polyamines putrescine, spermidine and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Polyamine Analogs as Cancer Therapeutic Agents: Ingenta Connect [ingentaconnect.com]
- 6. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 7. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine [mdpi.com]
- 13. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of apoptosis by polyamine metabolites in immunocompetent cells and different tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Current Status of the Polyamine Research Field - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-aminoethyl)-N-methyloxetan-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring a safe research environment, protecting our ecosystem, and upholding regulatory standards. This guide provides a detailed, step-by-step framework for the proper disposal of N-(2-aminoethyl)-N-methyloxetan-3-amine, a molecule combining the structural features of an oxetane with a substituted ethylenediamine chain.
Important Note on Data Availability: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for N-(2-aminoethyl)-N-methyloxetan-3-amine has not been identified. Therefore, the following procedures are synthesized from an expert analysis of its constituent functional groups—a secondary amine, a primary amine, and a strained oxetane ring—and based on authoritative data for structurally analogous compounds. This approach ensures a conservative and safety-focused disposal plan. You must always prioritize the information on the manufacturer-provided SDS for any chemical you handle.
Hazard Profile and Risk Assessment: Understanding the "Why"
N-(2-aminoethyl)-N-methyloxetan-3-amine is a multifunctional compound. Its hazard profile is a composite of the risks associated with aliphatic amines and the strained oxetane heterocycle.
-
Corrosivity and Irritation (Amine Groups): Aliphatic amines are well-documented as being corrosive to skin and eyes and can cause respiratory irritation.[1][2][3] The presence of both primary and secondary amine functionalities suggests this compound will be a strong base and likely cause severe skin burns and serious eye damage.[2][3]
-
Toxicity (Amine Groups): Similar small-molecule amines are often classified as harmful if swallowed or in contact with skin.[3][4]
-
Flammability (Small Organic Molecule): While the ethylenediamine chain is not highly flammable, related small oxetane and amine compounds can be combustible or flammable liquids.[4] Therefore, it should be treated as potentially flammable and kept away from ignition sources.
-
Environmental Hazards (Amines): Many aliphatic amines can be harmful to aquatic life.[4][5] Uncontrolled release into the environment must be strictly avoided.
Based on this analysis, waste containing N-(2-aminoethyl)-N-methyloxetan-3-amine must be presumed to be hazardous waste .
Waste Segregation and Collection: The First Line of Defense
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.
Protocol for Waste Collection:
-
Designate a Waste Stream: Establish a dedicated waste stream for N-(2-aminoethyl)-N-methyloxetan-3-amine and any materials contaminated with it.
-
Select a Compatible Container: Use a robust, leak-proof container made of a compatible material. High-density polyethylene (HDPE) is generally a suitable choice for amine waste. Ensure the container has a secure, tight-fitting lid.
-
Labeling is Critical: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(2-aminoethyl)-N-methyloxetan-3-amine"
-
Associated Hazards: "Corrosive," "Toxic," "Potential Flammable"
-
The date accumulation started.
-
-
Segregation Protocol: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be away from incompatible materials, particularly:
Disposal Pathway: A Decision-Making Framework
The primary and most recommended method for the disposal of N-(2-aminoethyl)-N-methyloxetan-3-amine is through a licensed environmental waste management company. These facilities have the equipment and permits to handle and destroy hazardous chemical waste safely, typically via high-temperature incineration.[7][8]
The following diagram outlines the logical workflow for managing waste from its point of generation to its final disposal.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling N-(2-aminoethyl)-N-methyloxetan-3-amine
Executive Summary & Hazard Architecture
Immediate Action Required: Treat N-(2-aminoethyl)-N-methyloxetan-3-amine as a high-potency, corrosive alkylating agent .
This molecule combines two distinct hazard classes that require a unified safety strategy:
-
The Oxetane Core: A strained four-membered ether ring (approx. 106 kJ/mol strain energy).[1] Unlike simple ethers, oxetanes are reactive electrophiles capable of ring-opening alkylation, particularly under acidic conditions or upon contact with nucleophiles (biomolecules). This presents a potential genotoxic/mutagenic risk similar to epoxides.
-
The Diamine Side Chain: The N-(2-aminoethyl)-N-methyl moiety confers high basicity, significant water solubility, and corrosivity. It facilitates rapid skin permeation, carrying the reactive oxetane core systemically.
Critical Safety Directive: Do not rely solely on standard "organic solvent" PPE. The combination of corrosivity (tissue destruction) and reactivity (DNA alkylation potential) demands a Barrier-First approach.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling this compound in a research setting.
| PPE Category | Standard Handling (Milligram Scale) | High-Risk Operations (Scale-up / Spills / Aerosol) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Laminate / Multi-layer (e.g., Silver Shield® or Ansell Barrier®) under Nitrile outer. | Aliphatic amines can permeate standard nitrile in <15 mins. The oxetane ring requires absolute barrier integrity to prevent dermal alkylation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+ D3 rating) | Full-Face Respirator orGoggles + Face Shield (8-inch min) | Safety glasses are insufficient. Amines cause irreversible corneal opacity and blindness. Vapors are lachrymators. |
| Respiratory | Fume Hood Only (Sash at 18" max, Face velocity >100 fpm) | PAPR or Full-Face Respirator Cartridge: Multi-Gas (Organic Vapor + Amine + HEPA/P100) | Oxetanes have low olfactory warning properties. Inhalation of aerosols allows direct systemic entry. |
| Body | Lab Coat (Buttoned) Natural fiber (Cotton) or Nomex. | Impervious Apron (Tychem® or chemically resistant PVC) | Cotton absorbs; Tychem repels. Essential during transfer of liquids to prevent "soak-through" burns. |
PPE Selection Logic & Workflow
The following decision tree illustrates the required safety logic for selecting PPE based on the physical state and operational scale.
Figure 1: Decision matrix for PPE selection based on physical state and energy input. Note that heating oxetanes increases vapor pressure and ring-opening probability.
Operational Protocol: The "Barrier-First" Method
This protocol uses a self-validating system: "Inspect-Don-Verify."
Phase A: Pre-Operation Inspection
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes. A pinhole leak with an amine/oxetane compound can result in a chemical burn that goes unnoticed until tissue damage has occurred (delayed pain response).
-
Neutralizer Prep: Have a saturated solution of Sodium Bisulfate (NaHSO₄) or Citric Acid available. Note: Do not use strong mineral acids which may cause violent polymerization of the oxetane.
Phase B: Donning Sequence (Critical)
-
Inner Glove: Don 4-mil nitrile gloves. Tape the cuff to your lab coat sleeve (optional but recommended for high-reach work).
-
Outer Glove: Don the second pair (extended cuff). Why? This creates a sacrificial layer. If the outer glove is splashed, it can be stripped immediately without exposing skin.
-
Face Protection: Don goggles before handling any vessel.
Phase C: Handling & Manipulation
-
The "Acid Trap": Never use metal needles or spatulas that may have acidic residues. Acid traces catalyze the exothermic ring-opening of the oxetane, potentially causing rapid decomposition or pressure buildup. Use glass or high-density polyethylene (HDPE) tools.
-
Vapor Management: Keep all open vessels at least 6 inches behind the sash plane.
-
Cross-Contamination: Change outer gloves immediately after touching any common surface (balance, hood sash, door handle).
Phase D: Doffing (Removal)
-
Wash Outer Gloves: Rinse outer gloves with water before removal to dilute any invisible amine residue.
-
Peel Technique: Peel outer gloves off, turning them inside out.
-
Inspect Inner Gloves: Check inner gloves for discoloration (yellowing often indicates amine permeation).
-
Wash Hands: Wash with soap and tepid water for 60 seconds. Do not use hot water , which opens pores and increases absorption of any trace residues.
Emergency Response & Disposal
Spill Response Workflow
In the event of a release, speed is critical to prevent sensitization and surface corrosion.
Figure 2: Emergency response workflow. Note the specific instruction to use non-combustible absorbents due to the flammability of oxetane derivatives.
Waste Disposal Strategy
-
Segregation: NEVER mix this waste with concentrated acids (Sulfuric, Nitric) or oxidizers. The oxetane ring is susceptible to acid-catalyzed polymerization, which can be violently exothermic in a waste drum.
-
Labeling: Label clearly as "Basic Organic Waste - Contains Reactive Oxetane."
-
Container: Store in HDPE or glass. Avoid aluminum containers (amines can react with aluminum).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Oxetane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
